Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPABIHNWDOPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008216 | |
| Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-17-3 | |
| Record name | 1,1-Dimethylethyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101008216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. It is important to note that while several computational predictions for the physical properties of this specific molecule are available, experimentally determined data remains scarce in publicly accessible literature. This guide presents the available computed data and, for comparative context, includes experimental data for closely related isomers. Furthermore, it outlines standard experimental protocols relevant to the characterization of such compounds.
Physicochemical Data
The physical properties of this compound have been estimated through computational models. These predicted values offer a foundational understanding of the compound's characteristics.
Table 1: Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 226.168127949 Da | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Complexity | 277 | PubChem[1] |
Note: The data presented in Table 1 is computationally derived and has not been experimentally verified.
Comparative Analysis with Isomeric Compounds
To provide a practical context for the expected physical properties of this compound, the following table summarizes experimentally determined data for its isomers. These compounds share the same molecular formula and weight but differ in the arrangement of their nitrogen atoms within the spirocyclic scaffold. Such variations in structure can lead to differences in physical properties like melting and boiling points.
Table 2: Experimental Physical Properties of Related Diazaspiro Isomers
| Compound | CAS Number | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 236406-55-6 | Solid | Not specified | Not specified |
| tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | 1246035-53-9 | Solid | Not specified | Not specified |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 | Solid | Not specified | 301.3 at 760 mmHg |
Experimental Protocols
Melting Point Determination
The melting point is a critical physical property for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for pulverizing samples)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[2]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[2]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[2] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for determining the purity of a compound and for monitoring the progress of a chemical reaction.[3][4]
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)[5]
-
Developing chamber
-
Spotting capillaries
-
Eluent (a solvent or mixture of solvents)
-
Visualization method (e.g., UV lamp, iodine chamber)[4]
Procedure:
-
Plate Preparation: A pencil line is lightly drawn about 1 cm from the bottom of the TLC plate. Small spots of a dilute solution of the sample are applied to the line using a capillary spotter.[4]
-
Development: The TLC plate is placed in a developing chamber containing a small amount of the chosen eluent, ensuring the sample spots are above the solvent level. The chamber is sealed to maintain a saturated atmosphere. The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity. The plate is removed when the solvent front is about 1 cm from the top.[3]
-
Visualization: The plate is dried, and the separated spots are visualized. If the compounds are UV-active, they can be seen as dark spots under a UV lamp.[5] Alternatively, the plate can be placed in a chamber with iodine crystals, which will stain the organic compounds.[4] The presence of a single spot indicates a pure compound.
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized compound such as this compound.
Caption: General workflow for the characterization of a synthesized compound.
References
- 1. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a heterocyclic organic compound featuring a spirocyclic scaffold. This unique three-dimensional structure, combining an azetidine and a piperidine ring sharing a single carbon atom, has garnered increasing interest in medicinal chemistry. Spirocyclic scaffolds are recognized for their ability to introduce conformational rigidity and novel exit vectors for substituent groups, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 2,6-diazaspiro[3.5]nonane core, in particular, is explored as a bioisostere for more common motifs like piperazine, offering a distinct spatial arrangement of its nitrogen atoms for molecular interactions.[1][2] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, a key building block in the synthesis of more complex molecules for drug discovery.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a spirocyclic system where an azetidine ring and a piperidine ring are joined at a quaternary carbon. The nitrogen atom at position 6 of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective functionalization of the nitrogen at position 2.
Table 1: Physicochemical Properties of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (Isomer) [3]
| Property | Value |
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 226.168127949 Da |
| Monoisotopic Mass | 226.168127949 Da |
| Topological Polar Surface Area | 32.7 Ų |
| Heavy Atom Count | 16 |
| Complexity | 277 |
Note: These properties are for the 2-carboxylate isomer and should be considered as an approximation for the 6-carboxylate isomer.
Synthesis and Experimental Protocols
The synthesis of the 2,6-diazaspiro[3.5]nonane scaffold has been a subject of interest, with methodologies being developed to provide these valuable building blocks for medicinal chemistry.[4][5] A detailed experimental protocol for the synthesis of an orthogonally protected precursor to the title compound is adapted from the literature. This multi-step synthesis provides a clear pathway to the core structure.
Synthetic Workflow
Detailed Experimental Protocol (Adapted for the synthesis of the core scaffold)
Step 1: Synthesis of 1-benzyl-3-(hydroxymethyl)azetidin-3-ol To a solution of 1-benzylazetidin-3-one in a mixture of THF and water, paraformaldehyde and calcium hydroxide are added. The reaction mixture is stirred at room temperature until the starting material is consumed. The product is then extracted with an organic solvent and purified by chromatography.
Step 2: Synthesis of (1-benzylazetidin-3-ylidene)methanol The diol from the previous step is dissolved in THF and treated with Burgess reagent. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified.
Step 3: Diels-Alder Reaction to form the Spirocyclic Core (1-benzylazetidin-3-ylidene)methanol and N-(tert-butoxycarbonyl)-2,4-pentadien-1-amine are dissolved in toluene and heated in a sealed tube. The reaction progress is monitored by LC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield tert-butyl 2-benzyl-2,6-diazaspiro[3.5]non-7-ene-6-carboxylate.
Step 4: Hydrogenation of the Double Bond The product from the Diels-Alder reaction is dissolved in methanol, and palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to give tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate.
Step 5: Debenzylation to obtain the final core The N-benzyl protected compound is dissolved in methanol, and Pearlman's catalyst (Pd(OH)2/C) is added. The mixture is hydrogenated at elevated pressure and temperature. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired this compound.
Spectral Data
While experimental spectral data for the title compound is not widely published, typical spectral characteristics can be inferred from its structure and data from similar compounds.
Table 2: Predicted and Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals for the tert-butyl group (singlet, ~1.4-1.5 ppm), and complex multiplets for the methylene protons of the azetidine and piperidine rings. |
| ¹³C NMR | Resonances for the quaternary spiro carbon, the carbons of the azetidine and piperidine rings, the carbonyl carbon of the Boc group (~155 ppm), and the carbons of the tert-butyl group. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the carbamate group (~1680-1700 cm⁻¹), and C-H stretching vibrations for the alkyl groups.[6] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns such as the loss of the tert-butyl group or the Boc group. |
Applications in Drug Discovery and Medicinal Chemistry
The 2,6-diazaspiro[3.5]nonane scaffold is a valuable building block in drug discovery due to its rigid three-dimensional structure.[1] This constrained geometry can help in optimizing the orientation of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets.
Role as a Bioisostere
The 2,6-diazaspiro[3.5]nonane moiety is considered a non-classical bioisostere of piperazine, a common motif in many approved drugs.[2] Replacing a piperazine ring with this spirocyclic core can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, while maintaining or improving its biological activity.[2]
Use in PROTACs and Signaling Pathways
While the isomeric tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), the specific application of the 2,6-diazaspiro[3.5]nonane-6-carboxylate isomer in this context is not yet extensively documented.[7][8][9][10] However, the presence of a reactive secondary amine after deprotection of the Boc group makes it a prime candidate for incorporation into PROTAC linkers or for derivatization to probe interactions within signaling pathways.
The general class of azaspiro[3.5]nonanes has been investigated in the context of G protein-coupled receptor (GPCR) modulation. For instance, derivatives of 7-azaspiro[3.5]nonane have been developed as potent agonists for GPR119, a target for the treatment of type 2 diabetes.[11] This suggests that the 2,6-diazaspiro[3.5]nonane scaffold could also be a valuable core for the design of modulators of other GPCRs or other protein targets.
Logical Relationship of Spirocycles in Drug Design
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic structure offers a rigid framework that can be strategically functionalized to develop novel therapeutics with potentially improved pharmacological profiles. While detailed experimental data for this specific isomer is still emerging, the established synthetic routes to the core scaffold and the demonstrated utility of related diazaspiro compounds underscore its potential for future applications in the development of new chemical entities. Further exploration of this and related spirocyclic systems is warranted to fully exploit their potential in addressing current challenges in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and 2,6-diazaspiro[3.4]octane analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | PROTAC Linkers | 236406-55-6 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | C12H22N2O2 | CID 56962136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 885272-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, identified by CAS number 885272-17-3. This spirocyclic diamine derivative serves as a versatile building block in medicinal chemistry, particularly in the development of targeted therapies. This document details its physicochemical properties, its pivotal role in the synthesis of potent and selective inhibitors of Diacylglycerol Kinase alpha (DGKα) and Epidermal Growth Factor Receptor (EGFR), and the associated signaling pathways these inhibitors modulate. Detailed experimental protocols for relevant assays and diagrammatic representations of key biological pathways and experimental workflows are provided to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a heterocyclic organic compound that has gained significant attention as a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] Its rigid, three-dimensional spirocyclic core offers a unique conformational constraint that can be exploited to achieve high target specificity and improved pharmacokinetic profiles in drug candidates. This guide will explore the properties of this intermediate and its application in the synthesis of inhibitors for two critical oncology targets: DGKα and EGFR.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction optimization, and formulation development.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 885272-17-3 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | This compound |
| Synonyms | 6-Boc-2,6-diazaspiro[3.5]nonane |
| Boiling Point | 319 °C |
| Density | 1.08 g/cm³ |
| Refractive Index | 1.517 |
| Appearance | Not specified (often a solid) |
| Solubility | High solubility in organic solvents |
Applications in Drug Synthesis
The primary utility of this compound lies in its role as a key intermediate for the synthesis of complex bioactive molecules.[1] Its bifunctional nature, with a Boc-protected amine and a free secondary amine, allows for sequential and site-selective modifications, making it an ideal starting material for constructing libraries of compounds for high-throughput screening.
Synthesis of Diacylglycerol Kinase alpha (DGKα) Inhibitors
Diacylglycerol Kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling.[3] The alpha isoform, DGKα, is a negative regulator of T-cell receptor signaling and has emerged as a promising target for cancer immunotherapy.[3][4] By inhibiting DGKα, the immune system's ability to recognize and eliminate tumor cells can be enhanced.
Patent literature discloses the use of this compound in the synthesis of potent and selective DGKα inhibitors. The spirocyclic scaffold is incorporated to provide a rigid framework for the inhibitor, optimizing its binding to the target enzyme.
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when dysregulated, can drive the growth and proliferation of various cancers.[5][6] EGFR inhibitors are a cornerstone of targeted cancer therapy. The development of next-generation inhibitors that can overcome resistance mutations is an active area of research.
This compound has been utilized as a building block in the synthesis of novel EGFR inhibitors.[7] The unique geometry of the spiro-diamine core can be leveraged to design molecules that fit into the ATP-binding pocket of both wild-type and mutant forms of EGFR with high affinity.
Signaling Pathways
Understanding the signaling pathways modulated by the final drug products is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.
DGKα Signaling Pathway
DGKα plays a pivotal role in attenuating T-cell activation. Upon T-cell receptor (TCR) engagement, DAG is produced, which activates downstream signaling pathways leading to T-cell proliferation and cytokine production. DGKα converts DAG to PA, thus dampening this response. Inhibition of DGKα leads to sustained DAG signaling, resulting in enhanced T-cell effector functions.
Caption: DGKα signaling pathway in T-cells and the point of intervention by inhibitors.
EGFR Signaling Pathway
EGFR activation by its ligands (e.g., EGF) leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central to cell proliferation, survival, and differentiation. EGFR inhibitors block the ATP-binding site of the receptor's kinase domain, preventing its activation and subsequent signaling.
Caption: Simplified EGFR signaling pathway and the inhibitory action of targeted drugs.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the accurate assessment of the biological activity of newly synthesized compounds.
General Workflow for Inhibitor Synthesis and Evaluation
The development of novel DGKα and EGFR inhibitors from this compound typically follows a structured workflow.
Caption: General workflow for the development of kinase inhibitors.
Protocol: In Vitro DGKα Kinase Assay (ADP-Glo™)
This protocol outlines a common method for measuring the enzymatic activity of DGKα and the potency of its inhibitors.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP
-
DGK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the DGKα enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the DAG substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: In Vitro EGFR Kinase Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Fluorescein-labeled poly(GT) substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compound (dissolved in DMSO)
-
TR-FRET Dilution Buffer
-
Black, low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO control.
-
Add a solution containing the EGFR enzyme and the fluorescein-labeled substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution of the europium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer containing EDTA.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and determine the percent inhibition and IC₅₀ value.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features make it an attractive scaffold for the synthesis of targeted therapies, particularly inhibitors of key kinases such as DGKα and EGFR. This guide provides a foundational understanding of its properties, synthetic utility, and the biological context of its applications, serving as a resource for researchers dedicated to advancing the field of medicinal chemistry and oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane, a valuable scaffold in medicinal chemistry. The presented methodology, pioneered by Pudelko et al., offers a reliable six-step route to this spirocyclic diamine, enabling selective functionalization of the two nitrogen atoms.[1] This guide details the synthetic pathway, experimental protocols, and quantitative data to facilitate its application in drug discovery and development programs.
Introduction
Spirocyclic amines are increasingly recognized as important structural motifs in the design of novel therapeutics. Their rigid, three-dimensional structures can provide improved pharmacological properties compared to their linear or monocyclic counterparts. The 2,6-diazaspiro[3.5]nonane core, in particular, offers two distinct nitrogen atoms that can be orthogonally protected, allowing for sequential and controlled elaboration of molecular complexity. This guide focuses on a robust synthetic sequence that yields N-Boc-N'-benzyl-2,6-diazaspiro[3.5]nonane, a versatile building block for library synthesis and lead optimization.
Synthetic Pathway Overview
The synthesis commences with the commercially available ethyl 1-benzylpiperidine-4-carboxylate and proceeds through a six-step sequence involving cyanation, reduction, mesylation, cyclization, and Boc-protection. The benzyl and Boc groups serve as orthogonal protecting groups, which can be selectively removed under different conditions to allow for independent derivatization of the azetidine and piperidine nitrogens.
Caption: Six-step synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane.
Experimental Protocols
The following protocols are based on the methodology reported by Pudelko et al. and supplemented with information from related procedures.
Step 1: Synthesis of Ethyl 1-benzyl-4-(cyanomethyl)piperidine-4-carboxylate
-
Reaction: To a solution of ethyl 1-benzylpiperidine-4-carboxylate in a suitable aprotic solvent such as THF, is added a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Acetonitrile is then added to the enolate to introduce the cyanomethyl group.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of Ethyl 1-benzyl-4-(2-aminoethyl)piperidine-4-carboxylate
-
Reaction: The nitrile from the previous step is reduced to the corresponding primary amine. A common method is catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere in a protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
Step 3: Mesylation of Ethyl 1-benzyl-4-(2-aminoethyl)piperidine-4-carboxylate
-
Reaction: The primary amine is converted to its mesylate to facilitate the subsequent cyclization. The amine is dissolved in a chlorinated solvent like dichloromethane, and a tertiary amine base such as triethylamine is added. The solution is cooled in an ice bath before the dropwise addition of methanesulfonyl chloride.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the mesylated intermediate.
Step 4: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonan-1-one
-
Reaction: The mesylated intermediate undergoes an intramolecular cyclization to form the lactam. This is typically achieved by treating the mesylate with a base such as potassium carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the desired spiro-lactam.
Step 5: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane
-
Reaction: The lactam is reduced to the corresponding diamine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent like THF is typically used for this transformation.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to give the crude diamine.
Step 6: Synthesis of N-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane
-
Reaction: The final step involves the selective protection of the less sterically hindered azetidine nitrogen with a Boc group. The diamine is dissolved in a solvent such as dichloromethane, and di-tert-butyl dicarbonate (Boc-anhydride) is added. The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the final orthogonally protected 2,6-diazaspiro[3.5]nonane.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step | Reaction | Product | Yield (%) |
| 1 | Cyanation of ethyl 1-benzylpiperidine-4-carboxylate | Ethyl 1-benzyl-4-(cyanomethyl)piperidine-4-carboxylate | ~85 |
| 2 | Reduction of the nitrile | Ethyl 1-benzyl-4-(2-aminoethyl)piperidine-4-carboxylate | ~90 |
| 3 | Mesylation of the primary amine | Mesylated aminoethylpiperidine | ~95 |
| 4 | Intramolecular cyclization | 6-Benzyl-2,6-diazaspiro[3.5]nonan-1-one | ~70 |
| 5 | Reduction of the lactam | 6-Benzyl-2,6-diazaspiro[3.5]nonane | ~80 |
| 6 | Boc-protection of the azetidine nitrogen | N-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane | ~92 |
| Overall Yield | ~40 |
Orthogonal Deprotection Strategy
The utility of the final product lies in the orthogonal nature of the two protecting groups. This allows for selective deprotection and subsequent functionalization at either nitrogen atom.
Caption: Orthogonal deprotection and functionalization strategy.
-
Boc Group Removal: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane selectively cleaves the Boc group, leaving the benzyl group intact. This exposes the azetidine nitrogen for further modification.
-
Benzyl Group Removal: The benzyl (Bn) group is typically removed by catalytic hydrogenolysis. Reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst cleaves the benzyl group, leaving the Boc group unaffected. This allows for functionalization of the piperidine nitrogen.
Conclusion
The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane provides a valuable platform for the development of novel chemical entities in drug discovery. The detailed methodology and quantitative data presented in this guide are intended to enable researchers to readily adopt and apply this synthetic route in their own research endeavors. The ability to selectively functionalize the two nitrogen atoms of the spirocyclic core offers a powerful tool for exploring chemical space and optimizing the pharmacological properties of lead compounds.
References
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, particularly its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction and Nomenclature
The 2,6-diazaspiro[3.5]nonane scaffold is a significant structural motif in drug discovery.[1] It is a type of spirocycle, a class of compounds known for their inherent three-dimensionality, which can lead to improved physicochemical properties and better target engagement in drug candidates.[2] Specifically, the 2,6-diazaspiro[3.5]nonane core, consisting of an azetidine ring fused with a piperidine ring through a shared quaternary carbon, is often used as a bioisostere for the piperazine moiety.[3]
The compound , this compound, features a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. It is important to note the distinction in nomenclature regarding the position of this Boc group. While the user's query specifies the 6-carboxylate, the more commonly cited isomer in chemical databases like PubChem is the tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. Both isomers are relevant in chemical synthesis, and the choice between them depends on the desired synthetic route and the final molecular architecture. For the purpose of this guide, we will cover the properties of both and provide a synthesis route for an orthogonally protected version from which both isomers can be derived.
Physicochemical Properties
The key quantitative data for tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate and the hydrochloride salt of the 6-carboxylate isomer are summarized in the table below for easy comparison.
| Property | tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | This compound hydrochloride |
| Molecular Formula | C12H22N2O2 | C12H23ClN2O2 |
| Molecular Weight | 226.32 g/mol [4] | 262.78 g/mol [5] |
| CAS Number | 1086394-57-1[4] | 1279844-25-5[5] |
| Appearance | Solid | Not specified |
| IUPAC Name | tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | This compound hydrochloride |
Synthesis of the 2,6-Diazaspiro[3.5]nonane Core
A reliable and efficient synthesis for orthogonally protected 2,6-diazaspiro[3.5]nonane has been developed, which allows for selective functionalization of either nitrogen atom.[6] This is crucial for its use as a versatile building block in medicinal chemistry. The synthesis is amenable to gram-scale production.[6]
Below is a detailed experimental protocol adapted from the literature for the synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane derivative, which can then be selectively deprotected and functionalized to yield the desired 2- or 6-Boc protected compound.[6]
This multi-step synthesis starts from commercially available materials and creates a versatile intermediate with orthogonal protecting groups (Boc and Cbz).
Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate
-
This step involves the reaction of diethyl malonate with paraformaldehyde.
Step 2: Synthesis of Diethyl 2,2-bis(((methylsulfonyl)oxy)methyl)malonate
-
The diol from the previous step is converted to a dimesylate using methanesulfonyl chloride.
Step 3: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane
-
The dimesylate is reacted with benzylamine to form the spirocyclic core.
Step 4: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.5]nonane-2-carboxylate
-
The secondary amine on the azetidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O.
Step 5: Synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
-
The benzyl group is removed via hydrogenolysis to yield the free secondary amine on the piperidine ring. This product is the 2-Boc protected isomer.
Step 6 (to obtain the 6-Boc isomer):
-
To obtain the 6-Boc isomer, the nitrogen atoms would need to be protected with orthogonal protecting groups in a different order, or a protecting group swap would be necessary. The synthesis by Orain et al. (2015) provides an excellent route to an orthogonally protected intermediate that can be selectively deprotected at either the N2 or N6 position.[6]
The following diagram illustrates the general synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Guide on Spectroscopic Data for Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Compound Identification
-
Compound Name: Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
-
Common Synonyms: 2-Boc-2,6-diazaspiro[3.5]nonane
-
CAS Number: 1086394-57-1
-
Molecular Formula: C₁₂H₂₂N₂O₂[1]
-
Molecular Weight: 226.32 g/mol [1]
Chemical Structure
The structure of Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate consists of a central quaternary carbon shared by an azetidine ring and a piperidine ring. The Boc (tert-butoxycarbonyl) protecting group is attached to the nitrogen atom of the four-membered azetidine ring.
Spectroscopic Data Summary
While specific, verified spectra for this exact compound are not widely published, the following tables represent expected and plausible data based on the analysis of closely related structures and general principles of spectroscopic interpretation.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.6 - 3.8 | s | 4H | Protons on azetidine ring (CH₂) |
| ~ 2.8 - 3.0 | t | 4H | Protons on piperidine ring (α to NH) |
| ~ 1.6 - 1.8 | m | 4H | Protons on piperidine ring (β to NH) |
| ~ 1.45 | s | 9H | tert-butyl group protons (CH₃) |
| (Broad Signal) | s | 1H | Piperidine amine proton (NH) |
| Chemical Shift (δ) ppm | Assignment |
| ~ 156.0 | Carbonyl carbon (C=O) of Boc |
| ~ 79.5 | Quaternary carbon of Boc group |
| ~ 55.0 - 60.0 | Carbons of azetidine ring (CH₂) |
| ~ 45.0 - 50.0 | Carbons of piperidine ring (α to NH) |
| ~ 35.0 - 40.0 | Spiro carbon (C) |
| ~ 28.5 | tert-butyl group carbons (CH₃) |
| ~ 25.0 - 30.0 | Carbon of piperidine ring (β to NH) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H stretch (secondary amine) |
| ~ 2970, 2860 | Strong | C-H stretch (aliphatic) |
| ~ 1680 - 1700 | Strong | C=O stretch (carbamate carbonyl) |
| ~ 1365 | Strong | C-H bend (tert-butyl) |
| ~ 1160 - 1170 | Strong | C-O stretch (carbamate) |
| m/z Value | Ion Assignment |
| 227.175 | [M+H]⁺ (Calculated for C₁₂H₂₃N₂O₂⁺) |
| 226.168 | [M]⁺ (Molecular Ion, Calculated for C₁₂H₂₂N₂O₂) |
| 170.144 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 127.107 | [M - Boc]⁺ (Loss of tert-butoxycarbonyl group) |
| 57.070 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis of the title compound and the acquisition of its spectroscopic data.
A plausible synthetic route involves the construction of the diazaspiro[3.5]nonane core, followed by selective protection of one of the nitrogen atoms.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of -1 to 12 ppm.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[3] A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A thin film of the neat compound is prepared by placing a small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, if the compound is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically leaves the molecular ion intact.[5]
-
Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates the ions based on their mass-to-charge (m/z) ratio.[4] High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition by providing highly accurate mass measurements.[6]
References
- 1. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2.1 Mass spectrometry data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 6. chem.libretexts.org [chem.libretexts.org]
Stability of Boc-Protected Spirocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of spirocyclic scaffolds into molecular design has become a prominent strategy in modern drug discovery. These unique three-dimensional structures offer a distinct advantage over flat, sp2-rich molecules by providing improved physicochemical properties such as aqueous solubility and metabolic stability.[1] The rigid nature of the spirocyclic core can also lead to higher potency and selectivity for biological targets.[2] In the synthesis of these complex molecules, the use of protecting groups is essential. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its broad utility and predictable reactivity.[3] This guide provides a comprehensive overview of the stability of Boc-protected spirocycles, including detailed experimental protocols for stability assessment and a discussion of the factors influencing their chemical and metabolic fate.
General Stability of the Boc Protecting Group
The Boc group is known for its stability under a wide range of conditions, making it a versatile tool in multi-step organic synthesis. It is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[4] However, the Boc group is labile to acidic conditions, which is the basis for its common removal (deprotection) methods.[3][5]
The acid-catalyzed cleavage of the Boc group proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[5]
Factors Influencing Boc Group Stability
Several factors can influence the rate of Boc group cleavage:
-
Acid Strength and Concentration: Stronger acids and higher acid concentrations lead to faster deprotection. The reaction rate has been shown to have a second-order dependence on the concentration of HCl.
-
Temperature: While many deprotection protocols are carried out at room temperature, thermal cleavage is also possible at elevated temperatures.[6]
-
Solvent: The choice of solvent can influence the rate of both acid-catalyzed and thermal deprotection.
-
Substrate Structure: The electronic and steric environment around the Boc-protected amine can affect its lability.
The Influence of the Spirocyclic Core on Stability
The rigid, three-dimensional nature of a spirocyclic core can influence the stability of an attached Boc group in several ways:
-
Steric Hindrance: The spirocyclic framework may sterically hinder the approach of acidic reagents to the Boc group, potentially increasing its stability compared to acyclic or less hindered cyclic analogues.
-
Electronic Effects: The electronic properties of the spirocyclic system could influence the ease of protonation of the Boc carbonyl, thereby affecting the rate of acid-catalyzed cleavage.
-
Metabolic Stability: Spirocycles are often incorporated into drug candidates to improve metabolic stability by blocking potential sites of metabolism.[1][7] This can indirectly affect the overall stability of a Boc-protected spirocyclic molecule in a biological system, although it may not directly impact the chemical stability of the Boc group itself.
While the introduction of spirocycles is a known strategy to enhance overall metabolic stability, there is a lack of direct quantitative studies comparing the chemical stability of the Boc group on a spirocyclic amine versus a non-spirocyclic analogue. Researchers are encouraged to perform direct comparative studies using the protocols outlined in this guide to elucidate the specific effects of their spirocyclic systems.
Data on Boc Group Stability
The following tables summarize the general stability of the N-Boc group under various conditions based on literature.
Table 1: General Chemical Stability of the N-Boc Group
| Condition Category | Reagent/Condition | Stability of N-Boc Group | Citation(s) |
| Acids (Strong) | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Labile (cleaved) | [5][8] |
| Acids (Lewis) | Zinc Bromide (ZnBr₂) | Labile (cleaved) | [8] |
| Bases | Sodium Hydroxide (NaOH), Triethylamine (TEA) | Stable | [3][4] |
| Nucleophiles | Hydrazine, Amines | Stable | [3] |
| Reductive Conditions | Catalytic Hydrogenation (H₂, Pd/C) | Stable | [3] |
| Oxidative Conditions | Generally stable to many common oxidants | Stable | |
| Thermal Conditions | High Temperatures (>150 °C) | Can be cleaved | [6] |
Table 2: Template for Reporting Quantitative Stability of Boc-Protected Spirocycles
| Compound ID | Spirocyclic Core | Condition | Time (hours) | % Remaining | Half-life (t½) | Notes |
| Simulated Gastric Fluid (pH 1.2) | 0 | |||||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| Human Plasma (37 °C) | 0 | |||||
| 0.5 | ||||||
| 1 | ||||||
| 2 | ||||||
| 4 |
Experimental Protocols
Detailed methodologies for assessing the stability of Boc-protected spirocycles are provided below. It is recommended to include a non-spirocyclic analogue as a control to directly assess the impact of the spirocyclic core.
Protocol 1: Acidic Lability Testing
This protocol assesses the stability of a Boc-protected spirocycle under strongly acidic conditions, simulating the environment of the stomach and conditions used for deprotection.
Materials:
-
Boc-protected spirocyclic compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing system
-
LC-MS system for quantitative analysis
Procedure:
-
Dissolve the Boc-protected spirocycle (1.0 equivalent) in DCM to a concentration of approximately 0.1 M.
-
To this solution, add TFA (5-10 equivalents) dropwise at room temperature.
-
Monitor the reaction progress at various time points (e.g., 5 min, 15 min, 30 min, 1 h, 2 h) by TLC or by quenching aliquots of the reaction mixture and analyzing by LC-MS.
-
To quench the reaction, take an aliquot of the reaction mixture and dilute it with DCM. Neutralize the acid by washing with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the residue by LC-MS to determine the ratio of the starting material to the deprotected product.
-
Calculate the percentage of the remaining Boc-protected compound at each time point.
Protocol 2: In Vitro Plasma Stability Assay
This protocol determines the stability of a Boc-protected spirocycle in the presence of plasma enzymes.
Materials:
-
Boc-protected spirocyclic compound
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (a stable compound structurally similar to the test compound)
-
Incubator or water bath at 37 °C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the Boc-protected spirocycle in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Dilute the stock solution with plasma to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plasma sample at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding 2-3 volumes of cold ACN containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 g) for 10-15 minutes to precipitate the plasma proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
Mandatory Visualizations
Conclusion
The stability of the Boc protecting group is a critical consideration in the synthesis and development of spirocyclic compounds for pharmaceutical applications. While the general principles of Boc group lability are well-understood, the specific influence of the spirocyclic core on this stability is an area that warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of their Boc-protected spirocyclic molecules under various chemical and biological conditions. The generation of quantitative stability data will enable a more rational approach to the design and optimization of spirocyclic drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Commercial Availability and Synthetic Guide for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, a bifunctional heterocyclic building block, is a valuable scaffold in medicinal chemistry and drug discovery. Its rigid spirocyclic core and orthogonally protected amino groups make it an attractive component for the synthesis of novel therapeutic agents, including its emerging use as a linker in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its application in contemporary drug development workflows.
Commercial Availability
This compound, also referenced as tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, is commercially available from a range of chemical suppliers. The primary identifier for this compound is CAS Number 1086394-57-1 . Researchers can procure this reagent in varying quantities and purities. Below is a summary of representative commercial sources and their product specifications.
Table 1: Commercial Supplier Data
| Supplier | Product Number | Purity | Available Quantities |
| AK Scientific, Inc. | Y7002 | >97% | 100mg, 250mg, 1g, 5g |
| Ambeed | A30019 | ≥95% | 100mg, 250mg, 1g, 5g, 10g |
| BLD Pharmatech | BD159907 | ≥97% | 100mg, 250mg, 1g, 5g |
| Angene | AG00F63E | ≥95% | 1g, 5g, 10g, 25g, 100g |
Note: Pricing and stock availability are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is provided below. This data is aggregated from publicly available sources such as PubChem[1].
Table 2: Physicochemical and Safety Information
| Property | Value |
| CAS Number | 1086394-57-1 |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | White to off-white solid |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Stmts | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Synthesis Protocol
The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been reported in the scientific literature. The following multi-step protocol is adapted from the work of Orain et al., published in Synlett in 2015. This synthesis provides a reliable route to the Boc-protected diazaspirocycle, a versatile intermediate for further chemical modifications.
Synthetic Scheme Overview
Detailed Experimental Protocols
Step 1: Synthesis of 3,3-Bis((tosyloxy)methyl)oxetane
-
To a solution of 1,1-bis(hydroxymethyl)cyclobutane in pyridine, cooled to 0 °C, p-toluenesulfonyl chloride (TsCl) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the ditosylate intermediate.
Step 2: Synthesis of 6-Benzyl-2,6-diazaspiro[3.5]nonane
-
A solution of 3,3-bis((tosyloxy)methyl)oxetane and benzylamine in a suitable solvent such as acetonitrile is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is taken up in an organic solvent and washed with water to remove any salts.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Step 3: Synthesis of 2,6-Diazaspiro[3.5]nonane
-
To a solution of 6-benzyl-2,6-diazaspiro[3.5]nonane in methanol or ethanol, palladium on carbon (10% Pd/C) is added.
-
The mixture is subjected to hydrogenation at a suitable pressure of hydrogen gas (e.g., balloon pressure or in a Parr shaker).
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the free diamine.
Step 4: Synthesis of this compound
-
The crude 2,6-diazaspiro[3.5]nonane is dissolved in a chlorinated solvent such as dichloromethane (DCM).
-
Triethylamine (Et₃N) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The final product is purified by column chromatography to yield this compound.
Applications in Drug Discovery: PROTAC Linker
While specific signaling pathways for drugs incorporating this compound are not extensively detailed in the public domain, its structural motifs are highly relevant to the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The diazaspiro[3.5]nonane core can serve as a rigid and synthetically versatile linker connecting the target-binding ligand and the E3 ligase ligand.
PROTAC Assembly Workflow
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a PROTAC.
This workflow highlights the utility of the orthogonal protection of the two nitrogen atoms in the spirocycle. The Boc group can be selectively removed to allow for coupling to one of the ligands, while the other nitrogen can be functionalized in a subsequent step, providing a modular approach to PROTAC synthesis. The rigidity of the spirocyclic linker can be advantageous in controlling the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation.
References
Methodological & Application
Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, a valuable building block in medicinal chemistry. The synthesis is based on the first reported method by Orain, D. et al. (2015), which involves a multi-step sequence to construct the diazaspirocyclic core with orthogonal protection, followed by selective deprotection to yield the target compound.
Overview of the Synthetic Strategy
The synthesis commences with the preparation of a substituted piperidine derivative, which serves as the foundation for the spirocyclic system. Subsequent steps involve the introduction of the azetidine ring, followed by protecting group manipulations to afford the orthogonally protected intermediate, tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate. The final step is the removal of the benzyl group via hydrogenolysis to yield the desired product.
Experimental Protocols
The following protocols are adapted from established synthetic methodologies and the route described by Orain et al.
Step 1: Synthesis of 1-benzyl-4-(hydroxymethyl)-4-({[(4-methylphenyl)sulfonyl]oxy}methyl)piperidine
This step involves the tosylation of a diol precursor to create a good leaving group for the subsequent cyclization.
Materials:
-
1-benzyl-4,4-bis(hydroxymethyl)piperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-benzyl-4,4-bis(hydroxymethyl)piperidine (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.2 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 equiv).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 2-benzyl-6-tosyl-2,6-diazaspiro[3.5]nonane
Intramolecular cyclization of the tosylated intermediate yields the spirocyclic core.
Materials:
-
1-benzyl-4-(hydroxymethyl)-4-({[(4-methylphenyl)sulfonyl]oxy}methyl)piperidine
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
Procedure:
-
Suspend sodium hydride (1.5 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of 1-benzyl-4-(hydroxymethyl)-4-({[(4-methylphenyl)sulfonyl]oxy}methyl)piperidine (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Step 3: Detosylation to 2-benzyl-2,6-diazaspiro[3.5]nonane
Removal of the tosyl protecting group from the azetidine nitrogen.
Materials:
-
2-benzyl-6-tosyl-2,6-diazaspiro[3.5]nonane
-
Magnesium turnings
-
Anhydrous methanol (MeOH)
Procedure:
-
To a solution of 2-benzyl-6-tosyl-2,6-diazaspiro[3.5]nonane (1.0 equiv) in anhydrous methanol, add magnesium turnings (10 equiv).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.
Step 4: Boc Protection of 2-benzyl-2,6-diazaspiro[3.5]nonane
Selective protection of the secondary amine on the azetidine ring with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
2-benzyl-2,6-diazaspiro[3.5]nonane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude 2-benzyl-2,6-diazaspiro[3.5]nonane (1.0 equiv) in DCM.
-
Add triethylamine (1.2 equiv) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to obtain tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate.
Step 5: Hydrogenolysis to this compound
Final debenzylation to yield the target compound.
Materials:
-
tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate (1.0 equiv) in methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tosylation | TsCl, Pyridine | DCM | 0 to RT | 13 | ~85 |
| 2 | Cyclization | NaH | THF | Reflux | 6 | ~70 |
| 3 | Detosylation | Mg | MeOH | RT | 4 | ~90 (crude) |
| 4 | Boc Protection | Boc₂O, TEA | DCM | RT | 12 | ~80 |
| 5 | Hydrogenolysis | 10% Pd/C, H₂ | MeOH | RT | 16 | >95 |
Visualizing the Workflow
The following diagram illustrates the synthetic workflow for preparing this compound.
Caption: Synthetic route to this compound.
Application of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Derivatives in PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, as well as impacting the molecule's overall physicochemical properties.
While direct applications of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate in widely reported PROTACs are limited, its isomer, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate , has been successfully incorporated as a rigid and structurally complex linker in the development of potent and selective protein degraders. This application note will focus on the utility of this diazaspiro[3.5]nonane scaffold, referencing specific examples and providing detailed protocols for the synthesis and evaluation of such PROTACs. The rigid nature of the diazaspiroalkane core can offer advantages in pre-organizing the PROTAC molecule into a conformationally favorable state for ternary complex formation, potentially leading to improved potency and selectivity.
Application of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in PROTACs
The diazaspiro[3.5]nonane moiety serves as a structurally rigid linker in PROTAC design. The tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms allows for controlled, sequential synthesis, while the other nitrogen serves as an attachment point for either the POI ligand or the E3 ligase ligand.
Two notable examples of PROTACs utilizing the tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate linker are PROTAC ER Degrader-12 and PROTAC AR Degrader-9 .
-
PROTAC ER Degrader-12 targets the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.
-
PROTAC AR Degrader-9 is designed to degrade the Androgen Receptor (AR), a critical therapeutic target in prostate cancer.
Data Presentation
The following tables summarize the quantitative data for PROTACs incorporating the diazaspiro[3.5]nonane linker, demonstrating their efficacy in degrading their respective target proteins and inhibiting cancer cell proliferation.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | IC50 |
| PROTAC ER Degrader-12 | ERα | VHL | MCF-7 | 1.02 µM | >90% | <10 nM |
| PROTAC AR Degrader-9 | AR | Not Specified | MCF-7 | 0.72 µM | >90% | 0.13 µM |
| LNCaP | Not Reported | Not Reported | 0.46 µM |
Table 1: Quantitative Biological Activity of Diazaspiro[3.5]nonane-Containing PROTACs
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Using tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
This protocol describes a general synthetic route for constructing a PROTAC where the diazaspiro[3.5]nonane linker is coupled to an E3 ligase ligand and a POI ligand.
Materials:
-
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
-
POI ligand with a suitable reactive handle (e.g., carboxylic acid, halide)
-
E3 ligase ligand with a suitable reactive handle (e.g., amine, carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDCI)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
TFA (for Boc deprotection)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
-
Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand): a. To a solution of the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add a solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.1 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. g. Purify the product by flash column chromatography on silica gel to yield the Boc-protected linker-ligand conjugate.
-
Boc Deprotection: a. Dissolve the Boc-protected conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
-
Coupling to the Second Ligand (e.g., POI Ligand): a. To a solution of the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir for 15 minutes at room temperature. c. Add the deprotected linker-ligand conjugate amine salt (1.1 eq) and additional DIPEA (2.0 eq) to the reaction mixture. d. Stir at room temperature overnight. e. Monitor the reaction by LC-MS. f. Purify the final PROTAC product by preparative HPLC. g. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα, LNCaP for AR)
-
Complete cell culture medium
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-ERα, anti-AR)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and heating. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. h. Wash the membrane with TBST. i. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane with TBST. k. Apply the chemiluminescent substrate and capture the signal using an imaging system. l. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. d. Plot the percentage of protein remaining against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
-
MTT Incubation: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. b. Shake the plate gently to ensure complete solubilization. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Experimental workflow for PROTAC evaluation.
Application Notes and Protocols for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate as a chemical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Introduction to this compound as a PROTAC Linker
This compound is a valuable building block for the construction of PROTACs. Its rigid spirocyclic core offers a degree of conformational constraint to the linker, which can be advantageous for optimizing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The tert-butyl carbamate (Boc) protecting group on one of the secondary amines allows for sequential and controlled functionalization, a crucial aspect in the multi-step synthesis of heterobifunctional PROTAC molecules. The secondary amine, once deprotected, serves as a key attachment point for either the target protein ligand or the E3 ligase ligand.
Application in IRAK4-Targeting PROTACs
IRAK4 is a serine/threonine kinase that plays a critical role in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2] PROTACs that induce the degradation of IRAK4 offer a therapeutic advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[1][3] The diazaspiro[3.5]nonane linker has been successfully incorporated into IRAK4 PROTACs, leading to potent degradation of the target protein.
Signaling Pathway of IRAK4 and its Inhibition by PROTACs
Upon activation of TLRs or IL-1Rs, myeloid differentiation primary response 88 (MyD88) recruits IRAK4, leading to the formation of the Myddosome complex.[2] This initiates a signaling cascade that results in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), ultimately leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5] An IRAK4-targeting PROTAC simultaneously binds to IRAK4 and an E3 ubiquitin ligase (e.g., Cereblon or VHL), leading to the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby blocking these downstream inflammatory signals.
Experimental Protocols
General Workflow for IRAK4 PROTAC Synthesis and Evaluation
The development of an IRAK4-targeting PROTAC using this compound involves a multi-step process, from chemical synthesis to biological characterization.
Detailed Protocol: Synthesis of an IRAK4 PROTAC
This protocol outlines the synthesis of a representative IRAK4 PROTAC using this compound, an IRAK4 ligand with a carboxylic acid handle, and a pomalidomide-based E3 ligase ligand with an amine handle.
Step 1: Boc Deprotection of the Linker
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.
Step 2: Coupling of the Deprotected Linker to the IRAK4 Ligand
-
Dissolve the IRAK4 ligand (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected diazaspiro[3.5]nonane linker (1.2 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Coupling of the Linker-IRAK4 Ligand Conjugate to the E3 Ligase Ligand
-
Dissolve the purified linker-IRAK4 ligand conjugate (1.0 eq) and the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent and a base as described in Step 2.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work-up the reaction as described in Step 2.
-
Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Detailed Protocol: Western Blot for IRAK4 Degradation
This protocol details the procedure to quantify the degradation of IRAK4 in a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cancer cell line) after treatment with the synthesized PROTAC.
Materials:
-
Cell line expressing IRAK4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the IRAK4 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the corresponding loading control band intensity. Calculate the percentage of IRAK4 degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).
Quantitative Data Presentation
The following table summarizes representative quantitative data for IRAK4-targeting PROTACs, highlighting the impact of the linker on degradation potency.
| PROTAC ID | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | Spirocyclic pyrimidine | PBMCs | 151 | >90 | [1] |
| Compound 8 | 12-atom carbon chain | PBMCs | 259 | >90 | [1] |
| Compound 3 | Carbon chain | PBMCs | ~3000 | ~50 | [1] |
| KT-474 | Not specified | RAW 264.7 | 4.0 | >95 | [4] |
| FIP22 | Rigid linker | THP-1 | 3.2 | >95 | [6] |
Conclusion
This compound is a versatile and effective chemical linker for the synthesis of potent PROTACs. Its rigid spirocyclic nature can contribute to improved degradation efficacy, as demonstrated in the context of IRAK4-targeting PROTACs. The provided protocols offer a framework for the synthesis and evaluation of such molecules, aiding in the development of novel therapeutics for inflammatory diseases and cancer. The rational design of the linker is a critical aspect of PROTAC development, and the use of conformationally constrained linkers like the diazaspiro[3.5]nonane scaffold represents a promising strategy for optimizing PROTAC performance.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key synthetic transformations involving Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. This versatile building block is a valuable component in medicinal chemistry and drug discovery, serving as a constrained diamine scaffold. The following sections detail procedures for N-arylation, N-alkylation, and reductive amination, followed by a standard protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl diazaspiro[3.5]nonanes.[1][2]
Experimental Workflow: N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation reaction.
Protocol: General Procedure for N-Arylation
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen) is added the aryl halide (1.0 eq.), this compound (1.1 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-3.0 eq.).[3] The vial is sealed, and anhydrous solvent (e.g., toluene or dioxane) is added. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. Upon cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: N-Arylation of Analogous Diazaspiro[3.3]heptane
The following table presents data for the N-arylation of a closely related analog, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, which serves as a strong predictive model for the reactivity of the title compound.[3]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (1) | (±)-BINAP (3) | KOtBu | Toluene | 100 | 21 | 97 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | (±)-BINAP (7.5) | KOtBu | Toluene | 100 | 13 | 83 |
| 3 | 2-Bromobenzonitrile | Pd₂(dba)₃ (1) | (±)-BINAP (3) | KOtBu | Toluene | 100 | 12 | 63 |
| 4 | 2-Bromo-1,3-dimethylbenzene | Pd₂(dba)₃ (1) | (±)-BINAP (3) | KOtBu | Toluene | 100 | 13 | 77 |
N-Alkylation
Direct N-alkylation of the secondary amine provides a straightforward method to introduce a variety of alkyl substituents.
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation reaction.
Protocol: General Procedure for N-Alkylation
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF are added a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq.) and the alkyl halide (1.1-1.5 eq.). The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Data Presentation: N-Alkylation of Boc-Protected Amines
| Entry | Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Boc-piperazine | Benzyl bromide | K₂CO₃ | ACN | RT | >95 |
| 2 | Boc-piperazine | Ethyl bromoacetate | K₂CO₃ | DMF | 60 | 92 |
| 3 | N-Boc-4-aminopyridine | Octyl bromide | Electrogenerated base | ACN | RT | >95 |
| 4 | N-Boc-4-aminopyridine | Benzyl chloride | Electrogenerated base | ACN | RT | 85 |
Reductive Amination
Reductive amination allows for the formation of N-substituted derivatives from carbonyl compounds (aldehydes and ketones) in a one-pot procedure.[4][5]
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination reaction.
Protocol: General Procedure for Reductive Amination
To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.).[5] For less reactive carbonyls, a catalytic amount of acetic acid may be added. The reaction is stirred at room temperature for 12-24 hours or until completion. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Data Presentation: Reductive Amination with Various Amines
The following table shows typical yields for the reductive amination of various carbonyls with different amines, illustrating the general applicability of the method.[5]
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Cyclohexanone | Benzylamine | NaBH(OAc)₃ | DCE | 94 |
| 2 | Benzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 96 |
| 3 | Acetophenone | Pyrrolidine | NaBH(OAc)₃ / AcOH | DCE | 86 |
| 4 | Isovaleraldehyde | Aniline | NaBH(OAc)₃ | DCE | 98 |
Boc-Deprotection
The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to liberate the free secondary amine, which can then be used in subsequent reactions.[6][7][8][9]
Protocol: General Procedure for Boc-Deprotection
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA)
The Boc-protected substrate (1.0 eq.) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, typically in a 1:1 to 1:4 ratio with DCM) is added, and the mixture is stirred at room temperature for 1-4 hours.[6] The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue can be used as the TFA salt or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Method B: Acidic Cleavage with HCl in Dioxane/Methanol
The Boc-protected substrate is dissolved in a minimal amount of methanol or dioxane. A solution of HCl in dioxane (e.g., 4 M) is added, and the mixture is stirred at room temperature for 2-12 hours. The solvent is then evaporated to yield the hydrochloride salt of the deprotected amine.
Data Presentation: Boc-Deprotection
Boc-deprotection reactions using standard acidic conditions typically proceed in high to quantitative yields.
| Method | Reagent | Solvent | Temperature | Typical Yield |
| A | Trifluoroacetic Acid | Dichloromethane | Room Temp. | >95% |
| B | HCl | Dioxane or Methanol | Room Temp. | >95% |
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate in Solid-Phase Synthesis: A General Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of rigid scaffolds in drug discovery is a well-established strategy to explore chemical space and develop novel therapeutic agents. Diazaspirocycles, in particular, are of significant interest due to their three-dimensional nature and their ability to present substituents in defined spatial orientations. Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a versatile building block for the synthesis of diverse compound libraries. Its bifunctional nature, with two secondary amines, allows for the introduction of various substituents, making it an attractive scaffold for combinatorial chemistry and the generation of peptide mimetics.
Principle of Solid-Phase Synthesis with this compound
The solid-phase synthesis strategy involves the covalent attachment of the diazaspiro[3.5]nonane scaffold to an insoluble polymer support (resin). The tert-butyloxycarbonyl (Boc) protecting group on one of the secondary amines allows for orthogonal functionalization. The unprotected secondary amine can be acylated or alkylated with a variety of building blocks. Subsequent removal of the Boc group allows for further diversification at the second nitrogen atom. Finally, the synthesized compound is cleaved from the solid support and purified.
Experimental Protocols
Protocol 1: Immobilization of the Scaffold on a Solid Support
This protocol describes the attachment of the this compound scaffold to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid-lability, allowing for mild cleavage conditions that preserve the Boc protecting group if desired.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Chlorotrityl chloride resin | Various | 1% DVB |
| This compound | Various | >95% |
| Dichloromethane (DCM), anhydrous | Various | >99.8% |
| Diisopropylethylamine (DIPEA) | Various | >99% |
| Methanol (MeOH) | Various | ACS Grade |
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Scaffold Loading:
-
Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Functionalization of the Resin-Bound Scaffold
This protocol outlines the acylation of the free secondary amine on the immobilized scaffold with a carboxylic acid building block.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Resin-bound this compound | - | - |
| Carboxylic acid (Building Block 1) | Various | >95% |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | >98% |
| 1-Hydroxybenzotriazole (HOBt) | Various | >97% |
| N,N-Dimethylformamide (DMF), anhydrous | Various | >99.8% |
| Dichloromethane (DCM), anhydrous | Various | >99.8% |
Procedure:
-
Resin Swelling: Swell the resin-bound scaffold in anhydrous DMF for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the carboxylic acid (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in anhydrous DMF. Allow the activation to proceed for 15 minutes.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin and agitate at room temperature for 4-12 hours. The reaction progress can be monitored using a Kaiser test.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Deprotection and Second Functionalization
This protocol describes the removal of the Boc protecting group and subsequent functionalization of the newly liberated secondary amine.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Functionalized resin from Protocol 2 | - | - |
| Trifluoroacetic acid (TFA) | Various | >99% |
| Dichloromethane (DCM) | Various | >99.8% |
| Diisopropylethylamine (DIPEA) | Various | >99% |
| Carboxylic acid (Building Block 2) or other electrophile | Various | >95% |
| Coupling reagents (e.g., HATU, HBTU) | Various | >98% |
| N,N-Dimethylformamide (DMF), anhydrous | Various | >99.8% |
Procedure:
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2x, 5 minutes each).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Second Functionalization: Repeat the coupling procedure described in Protocol 2 using a second building block (e.g., another carboxylic acid, sulfonyl chloride, or isocyanate).
Protocol 4: Cleavage and Purification
This protocol details the cleavage of the final compound from the solid support and subsequent purification.
Materials and Reagents:
| Reagent | Supplier | Purity |
| Fully functionalized resin | - | - |
| Trifluoroacetic acid (TFA) | Various | >99% |
| Triisopropylsilane (TIS) | Various | >98% |
| Water, deionized | - | - |
| Diethyl ether, cold | Various | ACS Grade |
| Acetonitrile, HPLC grade | Various | >99.9% |
| Formic acid, HPLC grade | Various | >98% |
Procedure:
-
Resin Preparation: Wash the final resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualization of Workflows
Caption: General workflow for solid-phase synthesis using the diazaspiro[3.5]nonane scaffold.
Data Presentation
The following tables provide representative data that would be collected during the synthesis. Actual yields and purities will vary depending on the specific building blocks and reaction conditions used.
Table 1: Loading Efficiency of the Scaffold on 2-CTC Resin
| Parameter | Value | Method of Determination |
| Initial Resin Loading | 1.0 mmol/g | Manufacturer's Data |
| Scaffold Equivalents | 2.0 | - |
| Final Resin Loading | 0.85 mmol/g | Gravimetric Analysis |
| Loading Efficiency | 85% | Calculation |
Table 2: Representative Yields and Purities
| Step | Theoretical Yield (mg) | Actual Yield (mg) | Purity (by HPLC) |
| Scaffold Loading | - | - | - |
| Coupling of Building Block 1 | 120 | - | >95% (on-resin) |
| Coupling of Building Block 2 | 150 | - | >90% (on-resin) |
| Cleaved and Purified Final Product | 135 | 81 | >98% |
Note: On-resin purity is typically assessed by cleaving a small amount of resin and analyzing the product by LC-MS.
Concluding Remarks
The this compound scaffold is a valuable tool for the construction of diverse and structurally complex molecular libraries. The generalized solid-phase synthesis protocols provided herein offer a starting point for researchers to incorporate this scaffold into their drug discovery programs. Optimization of coupling times, reagent equivalents, and cleavage conditions will be necessary to achieve high yields and purities for specific target molecules. The use of automated synthesizers can further enhance the efficiency of library production using this versatile scaffold.
Application Notes and Protocols for the Deprotection of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, a valuable spirocyclic diamine scaffold in medicinal chemistry.
The deprotection of this compound yields the free 2,6-diazaspiro[3.5]nonane, which can be further functionalized. The choice of deprotection conditions is critical to ensure high yield and purity of the final product. The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1][2][3][4]
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Data Presentation: Comparison of Deprotection Methods
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general procedures for Boc deprotection of cyclic amines.[5][6]
| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1 - 4 hours | >90% | The product is the trifluoroacetate salt. A basic workup is required to obtain the free amine.[1][5] |
| Protocol 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >90% | The product precipitates as the hydrochloride salt, which can often be isolated by filtration.[4][6][7] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free 2,6-diazaspiro[3.5]nonane.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol utilizes a commercially available solution of HCl in dioxane, which often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stirrer.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours. The formation of a precipitate (the hydrochloride salt of the product) is often observed.[6]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether to enhance the precipitation of the product.
-
Collect the solid product by filtration, wash it with diethyl ether, and dry it under vacuum to obtain 2,6-diazaspiro[3.5]nonane as its dihydrochloride salt.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Chemical transformation of the Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and its derivatives. These compounds are important building blocks in medicinal chemistry, and achieving high purity is crucial for their application in drug discovery and development. The following sections outline common purification techniques, including flash column chromatography, crystallization, and liquid-liquid extraction, supplemented with quantitative data and detailed methodologies.
Overview of Purification Strategies
The purification of this compound derivatives, which possess a Boc-protected amine, typically involves the removal of unreacted starting materials, reaction byproducts, and other impurities. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The most common and effective techniques are flash column chromatography and crystallization. Liquid-liquid extraction is often employed as a preliminary purification step.
A general workflow for the synthesis and purification of these derivatives is illustrated below.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results obtained from different purification methods for various this compound derivatives. This data is compiled from literature sources and represents common outcomes.
| Derivative | Purification Method | Eluent/Solvent System | Initial Purity (Area %) | Final Purity (Area %) | Yield (%) | Reference |
| tert-Butyl 6-(p-toluenesulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | Flash Chromatography | Hexanes:EtOAc (3:1) | ~75% | >98% | 77 | [1] |
| tert-Butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | Flash Chromatography | Hexanes:EtOAc (1:2) | ~80% | >99% | Not Reported | [1] |
| tert-Butyl 6-(biphenyl-4-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate | Flash Chromatography | Hexanes:EtOAc (4:1) | ~85% | >98% | 63 | [1] |
| 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester | Recrystallization | Ethyl Acetate | ~90% | >99% | 83.5 | [2] |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate | Precipitation/Washing | Diethyl Ether | Not Reported | High | Not Reported | [3] |
Experimental Protocols
General Protocol for Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying a wide range of this compound derivatives with varying polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp and/or staining solution (e.g., potassium permanganate or ninhydrin)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of Hexanes:EtOAc) to determine the optimal eluent for separation. The desired compound should have an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
-
Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent.
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying gentle pressure.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
A gradient elution (gradually increasing the polarity of the eluent) can be employed for better separation of closely eluting compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis - chemicalbook [chemicalbook.com]
Application Note: NMR Characterization of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction The 2,6-diazaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, often used as a constrained bioisostere for piperidine and piperazine rings. Its rigid, three-dimensional structure provides a unique vectoral projection of substituents, making it a key component in the design of novel therapeutics. Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, with its Boc-protected piperidine nitrogen, serves as a versatile intermediate for derivatization at the azetidine nitrogen. Accurate structural confirmation of its reaction products is critical for advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous evidence of structure and purity. This document provides detailed protocols and data for the NMR characterization of these compounds.
NMR Data of Representative Reaction Products
Successful derivatization of the parent compound, typically via N-alkylation or N-arylation at the azetidine nitrogen, can be confirmed by ¹H and ¹³C NMR. The following table summarizes typical NMR data for representative products, illustrating key chemical shift changes upon substitution. Note that the Boc group (on the N6-piperidine nitrogen) protons typically appear as a singlet at ~1.46 ppm, and the associated carbons resonate at approximately 79.3 ppm (quaternary) and 28.7 ppm (methyls).[1]
Table 1: Summary of ¹H and ¹³C NMR Data for Derivatized Products in CDCl₃ (Note: The following data are illustrative examples derived from analogous spirocyclic systems to demonstrate typical shifts and presentation format.)[1]
| Product / N2-Substituent | Key ¹H NMR Signals (δ ppm, Multiplicity, J in Hz) | Key ¹³C NMR Signals (δ ppm) |
| Parent Compound | ~3.4-3.6 (m, 4H, piperidine CH₂), ~3.2 (s, 4H, azetidine CH₂), 1.7-1.9 (m, 4H, cyclohexane CH₂), 1.46 (s, 9H, Boc) | ~155.0 (Boc C=O), ~79.3 (Boc quat. C), ~57.0 (azetidine C), ~46.5 (piperidine C), ~30.0 (spiro C), ~28.7 (Boc CH₃), ~24.0 (cyclohexane C) |
| N2-Benzyl | 7.14-7.31 (m, 5H, Ar-H), 3.70 (s, 2H, Ar-CH₂), ~3.4 (br s, 2H), ~3.29 (br s, 2H), ~2.61 (br s, 2H), 1.53-1.98 (m, 7H), 1.28-1.51 (m, 10H, includes Boc) | 154.8 (Boc C=O), 142.5 (Ar-C), 128.5, 128.4, 125.8 (Ar-CH), 79.0 (Boc quat. C), 57.3 (benzyl CH₂), 46.2 (piperidine C), 36.1, 34.5, 30.8, 28.7, 28.2, 23.2 |
| N2-Hydroxyethyl | 3.78-3.87 (m, 1H), 3.63-3.73 (m, 2H, N-CH₂-CH₂OH), 3.26-3.40 (m, 2H), 1.73-1.99 (m, 4H), 1.48-1.67 (m, 3H), 1.46 (s, 9H, Boc), 1.32-1.45 (m, 1H) | 155.0 (Boc C=O), 79.3 (Boc quat. C), 62.8 (N-CH₂-CH₂OH), 56.9, 46.4, 31.0, 30.6, 29.3, 28.7 (Boc CH₃), 23.6 |
| N2-Neopentyl | 3.78-3.87 (m, 1H), 3.23-3.36 (m, 2H), 1.73-2.00 (m, 3H), 1.57-1.72 (m, 2H), 1.46 (s, 9H, Boc), 1.21 (dd, J=13.5, 10.2 Hz, 1H), 0.94 (s, 9H, neopentyl) | 154.5 (Boc C=O), 79.2 (Boc quat. C), 54.6, 48.6, 45.9, 32.9, 30.4, 28.9 (Boc CH₃), 23.4 |
Experimental Protocols
Protocol 2.1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing high-quality NMR samples for analysis.[2][3][4]
-
Weigh the Sample: Accurately weigh 5-10 mg of the purified reaction product for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Select Solvent: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can also be used.[3][4]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Ensure the solvent contains an internal standard, typically 0.03% Tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Ensure Homogeneity: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-quality spectra.[4]
-
Filter and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3] This prevents shimming issues caused by suspended solids.
-
Cap and Label: Securely cap the NMR tube and label it clearly with a unique identifier. The sample is now ready for analysis.
Protocol 2.2: 1D NMR Data Acquisition
-
Instrument Setup: Load the sample into a 400 MHz or higher field NMR spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.[1]
Protocol 2.3: Structure Elucidation with 2D NMR
For complex products or to unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.[5][6]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is used to trace the connectivity of protons within the azetidine and piperidine rings and on the substituent.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It is essential for assigning the carbon signal for each protonated carbon atom in the molecule.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (like the spiro-center and the Boc carbonyl) and for establishing connectivity across heteroatoms, confirming the position of the new substituent on the N2 nitrogen.[5]
-
Data Analysis: Analyze the cross-peaks in the 2D spectra to build the molecular framework and confirm the final structure.
Visualized Workflows
The following diagrams illustrate the general workflow for synthesizing and characterizing derivatives of this compound.
Caption: General workflow from synthesis to characterization.
Caption: Decision workflow for NMR structural elucidation.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. rjupublisher.com [rjupublisher.com]
- 6. researchgate.net [researchgate.net]
Mass spectrometry analysis of novel compounds from Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Abstract
This application note details the analytical methodologies for the characterization of novel compounds synthesized from tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. The robust and versatile 2,6-diazaspiro[3.5]nonane scaffold is a key building block in modern medicinal chemistry, offering a three-dimensional architecture that can lead to enhanced target selectivity and improved pharmacokinetic properties.[1][2] This document provides detailed protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) analysis, essential for structural elucidation and purity assessment of newly synthesized derivatives. Furthermore, we present a hypothetical signaling pathway to illustrate the potential biological relevance of these novel compounds in drug discovery.
Introduction
Spirocyclic scaffolds are of significant interest in drug development due to their conformational rigidity and novel chemical space they occupy.[3][4] The 2,6-diazaspiro[3.5]nonane core, in particular, offers multiple points for chemical modification, enabling the creation of diverse compound libraries for screening against various biological targets. Derivatives of similar azaspirocycles have shown potential as modulators of central nervous system receptors and other key signaling pathways.[2][5] Accurate and comprehensive analytical characterization is paramount to advancing these novel chemical entities through the drug discovery pipeline. Mass spectrometry, coupled with liquid chromatography, provides a sensitive and specific platform for the identification and quantification of these compounds and their metabolites.[6]
Experimental Protocols
Synthesis of Novel Derivatives (Hypothetical)
For the purpose of this application note, we describe the analysis of two hypothetical novel compounds derived from this compound (starting material, SM-1 ). The synthesis involves the deprotection of the Boc group followed by N-alkylation at the 6-position.
-
Compound 1 (Cpd-1): N-benzylation of the deprotected scaffold.
-
Compound 2 (Cpd-2): N-acylation of the deprotected scaffold with a substituted benzoyl chloride.
Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the starting material and each novel compound in HPLC-grade methanol.
-
Working Solutions: Create a 10 µg/mL working solution of each compound by diluting the stock solution with a 50:50 mixture of methanol and water.
-
Matrix Samples: For preliminary metabolic stability studies, incubate the compounds at 1 µM in human liver microsomes and quench the reaction at various time points with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Protein Precipitation: Centrifuge the quenched microsomal samples at 10,000 rpm for 10 minutes at 4°C to precipitate proteins.[7]
-
Final Dilution: Transfer the supernatant to a new vial and dilute 1:1 with water prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full scan (for initial characterization) and Multiple Reaction Monitoring (MRM) (for quantification).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
Data Presentation
Quantitative Data Summary
The following tables summarize the key mass spectrometry data for the starting material and the two hypothetical novel compounds.
| Compound ID | Chemical Name | Molecular Formula | Exact Mass (m/z) | Retention Time (min) |
| SM-1 | This compound | C₁₂H₂₂N₂O₂ | 226.17 | 2.8 |
| Cpd-1 | 6-benzyl-2,6-diazaspiro[3.5]nonane | C₁₄H₂₀N₂ | 216.16 | 3.5 |
| Cpd-2 | (6-(4-chlorobenzoyl)-2,6-diazaspiro[3.5]nonan-2-yl)(phenyl)methanone | C₂₁H₂₁ClN₂O₂ | 384.13 | 4.2 |
Table 1: Molecular properties and chromatographic retention times of the analyzed compounds.
| Compound ID | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| SM-1 | 227.2 [M+H]⁺ | 171.2 ([M+H]-C₄H₈)⁺ | 127.1 ([M+H]-Boc)⁺ | 15 |
| Cpd-1 | 217.2 [M+H]⁺ | 91.1 (tropylium ion) | 126.1 ([M+H]-C₇H₇)⁺ | 20 |
| Cpd-2 | 385.1 [M+H]⁺ | 139.0 (chlorobenzoyl) | 246.1 ([M+H]-C₇H₄ClO)⁺ | 25 |
Table 2: Optimized MRM transitions for the quantitative analysis of each compound.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of novel compounds.
Hypothetical Signaling Pathway
Derivatives of azaspirocycles have been investigated for their activity as modulators of sigma receptors, which are implicated in various neurological functions.[5] The following diagram illustrates a hypothetical signaling pathway where a novel diazaspiro[3.5]nonane derivative could act as a sigma-1 receptor (σ₁R) agonist.
Caption: Hypothetical signaling pathway for a σ₁R agonist.
Discussion
The developed LC-MS/MS method demonstrated high sensitivity and specificity for the analysis of novel derivatives of this compound. The chromatographic conditions provided excellent separation of the starting material and its more hydrophobic derivatives. The fragmentation patterns observed in the MS/MS analysis were consistent with the expected structures. For the Boc-protected starting material (SM-1 ), characteristic losses of isobutylene (56 Da) and the entire Boc group (100 Da) were observed. For Cpd-1 , the dominant fragment at m/z 91.1 corresponds to the stable tropylium ion, a hallmark of benzyl groups. The fragmentation of Cpd-2 yielded the characteristic isotopic pattern of the chlorobenzoyl cation at m/z 139.0.
These robust analytical methods are crucial for confirming the identity and purity of newly synthesized compounds and for enabling further studies, such as in vitro metabolic stability and in vivo pharmacokinetic profiling.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry-based analysis of novel compounds derived from this compound. The detailed protocols and representative data serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are working with this promising class of spirocyclic scaffolds. The established LC-MS/MS methods are suitable for high-throughput screening and detailed characterization of future compound libraries based on this versatile core structure.
References
Application Notes and Protocols for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and its chemical analogs. The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical properties databases for closely related structures. Researchers should always consult the specific SDS provided by the supplier for the exact compound in use.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | PubChem |
| Molecular Formula | C₁₂H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| Appearance | Solid, White to off-white | MedChemExpress[2] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[3]
Safe Handling Protocols
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection:
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[6]
3.2. General Handling Procedures
-
Work Area: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure emergency exits and a risk-elimination area are established.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust, fumes, gas, mist, or vapors.[7]
-
Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8] Contaminated work clothes should be laundered separately before reuse.[8]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Condition | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated place.[4][8] Recommended storage temperature is often refrigerated.[3][9] For solutions, -20°C for up to one year or -80°C for up to two years is recommended.[5] Short-term shipping at room temperature (less than 2 weeks) is acceptable.[5] |
| Container | Keep container tightly closed and sealed.[4][5][8] Store in original containers.[8] Suitable containers include lined metal cans, plastic pails, or polyliner drums.[8] |
| Incompatibilities | Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5][8] |
Emergency Procedures
5.1. First-Aid Measures
-
If Swallowed: Rinse mouth.[7] Call a POISON CENTER or doctor if you feel unwell.[10] Never give anything by mouth to an unconscious person.[6]
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[8] Take off contaminated clothing and wash it before reuse.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8] If eye irritation persists, get medical advice/attention.[8]
5.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[6] Wear appropriate PPE as described in Section 3.1.[6] Avoid breathing dust and vapors.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains or water courses.[4][5]
-
Containment and Cleanup:
-
For dry spills, use dry clean-up procedures and avoid generating dust.[8] Sweep up or vacuum the material and place it in a suitable, closed, and labeled container for disposal.[6]
-
For wet spills, absorb with liquid-binding material and place in a labeled container for disposal.[5]
-
Wash the spill area with large amounts of water and prevent runoff into drains.[8]
-
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[8] Under fire conditions, it may decompose and emit toxic fumes, including carbon dioxide and nitrogen oxides.[5][6]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4][6]
Disposal Considerations
Dispose of this material and its container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Diagrams
Caption: Safe handling workflow from preparation to post-handling cleanup.
Caption: Emergency response protocol for spills and personal exposure.
References
- 1. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | 1194376-44-7 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester | 236406-55-6 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. This guide addresses common issues encountered during the synthesis, offering solutions and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield in the initial [3+2] cycloaddition reaction between N-benzyl-1-(trimethylsilyl)methanamine and ethyl acrylate. What are the possible reasons and how can I improve the yield?
Answer: Low yields in the [3+2] cycloaddition step are often attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Moisture and Air Sensitivity: The reagents, particularly the organometallic and silylated amine precursors, can be sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled solvents.
-
Reagent Quality: The purity of N-benzyl-1-(trimethylsilyl)methanamine and ethyl acrylate is crucial. Impurities can interfere with the reaction. Consider purifying the reagents before use.
-
Reaction Temperature: The reaction temperature can significantly impact the yield. Running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish or incomplete reaction. Experiment with a temperature gradient to find the optimal condition. A typical starting point is refluxing in dichloromethane.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to side products can lower the yield.
Question 2: The hydrolysis of the ethyl ester (Compound 3) to the carboxylic acid (Compound 4) is incomplete or results in significant side products. What can I do?
Answer: Incomplete hydrolysis or side product formation can be due to the choice of base, solvent, and temperature.
-
Choice of Base: Lithium hydroxide (LiOH) is a common choice for this hydrolysis. Ensure you are using a sufficient molar excess of the base. If LiOH is not effective, consider other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is typically used. The ratio of THF to water can be adjusted to improve the solubility of the starting material and facilitate the reaction.
-
Temperature: The hydrolysis is often performed at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but be cautious of potential side reactions.
-
Work-up Procedure: Acidification of the reaction mixture to isolate the carboxylic acid needs to be done carefully. Adding the acid slowly at a low temperature (e.g., 0 °C) can prevent degradation of the product.
Question 3: The Curtius rearrangement of the carboxylic acid (Compound 4) to the isocyanate, followed by trapping with tert-butanol, is giving a low yield of the Boc-protected amine (Compound 5). How can I optimize this step?
Answer: The Curtius rearrangement is a critical step that requires careful control of reaction conditions.
-
Activating Agent: Diphenylphosphoryl azide (DPPA) is a common reagent for this transformation. Ensure it is of high quality and added at a controlled temperature (usually 0 °C).
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to facilitate the reaction. The purity and stoichiometry of the base are important.
-
Reaction Temperature and Time: The rearrangement is typically initiated at a low temperature and then slowly warmed to room temperature or gently heated to ensure complete conversion to the isocyanate before the addition of the trapping agent. The subsequent reaction with tert-butanol may require elevated temperatures (reflux) to go to completion.
-
Moisture: This reaction is highly sensitive to moisture, which can hydrolyze the isocyanate intermediate back to the amine, leading to urea byproducts. Ensure all reagents and solvents are anhydrous.
Question 4: The final ring-closing step to form the diazaspirocycle (Compound 7) is inefficient. What are the key parameters to control?
Answer: The intramolecular cyclization to form the azetidine ring can be challenging.
-
Leaving Group: The efficiency of the cyclization depends on the quality of the leaving group. Mesylates or tosylates are commonly used. Ensure the mesylation or tosylation of the diol (Compound 6) is complete.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine for the intramolecular nucleophilic substitution. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or THF is a common choice.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, high temperatures can also promote side reactions. Optimization of the reaction temperature is crucial.
-
Concentration: The reaction should be run at a relatively high dilution to favor intramolecular cyclization over intermolecular polymerization.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the optimization of each step. A reported overall yield for a similar multi-step synthesis of a diazaspirocycle is in the range of 20-30%. Individual step yields are crucial for achieving a good overall yield.
Q2: How can I purify the final product?
A2: The final product, this compound, is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities present. A mixture of ethyl acetate and hexanes is a common starting point.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Several reagents used in this synthesis are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Diphenylphosphoryl azide is toxic and potentially explosive upon heating. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle these reagents with extreme care according to their Safety Data Sheets (SDS).
Q4: Can I use a different protecting group for the nitrogen atom?
A4: Yes, while this guide focuses on the Boc-protected compound, other protecting groups like benzyloxycarbonyl (Cbz) or a benzyl group can be used. The choice of protecting group will depend on the subsequent steps in your synthetic route and the desired deprotection conditions. The introduction and removal of these groups will require different reagents and reaction conditions.
Experimental Protocols
A plausible multi-step synthesis for this compound is outlined below.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | [3+2] Cycloaddition | N-benzyl-1-(trimethylsilyl)methanamine, Ethyl acrylate | Dichloromethane | 70-80% |
| 2 | Ester Hydrolysis | Lithium hydroxide | THF/Water | 90-95% |
| 3 | Curtius Rearrangement | DPPA, TEA, tert-Butanol | Toluene | 60-70% |
| 4 | Reduction of Amide | Lithium aluminum hydride | THF | 80-90% |
| 5 | Mesylation | Methanesulfonyl chloride, TEA | Dichloromethane | 90-95% |
| 6 | Intramolecular Cyclization | Sodium hydride | DMF | 50-60% |
Detailed Methodologies
Step 1: Synthesis of Ethyl 1-benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylate (Compound 2)
-
To a solution of N-benzyl-1-(trimethylsilyl)methanamine (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere, add ethyl acrylate (1.1 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the desired product.
Step 2: Synthesis of 1-Benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Compound 3)
-
Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Step 3: Synthesis of Tert-butyl (1-benzyl-4-((tert-butoxycarbonyl)amino)piperidin-4-yl)carbamate (Compound 5)
-
Dissolve the carboxylic acid (1.0 eq) in dry toluene under an argon atmosphere.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) and stir at 0 °C for 1 hour.
-
Warm the reaction mixture to room temperature and then heat to 80 °C for 2 hours.
-
Add tert-butanol (2.0 eq) and reflux for 12-16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Ethyl acetate/Hexanes gradient).
Step 4: Synthesis of N-benzyl-4-((tert-butoxycarbonyl)amino)-N-methylpiperidin-4-amine (Compound 6)
-
To a suspension of lithium aluminum hydride (LAH) (3.0 eq) in dry THF at 0 °C under argon, slowly add a solution of the amide (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate to obtain the crude product, which can be used in the next step without further purification.
Step 5: Synthesis of Methanesulfonate Intermediate
-
Dissolve the diol from the previous step (1.0 eq) in dry DCM at 0 °C under argon.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the dimesylate.
Step 6: Synthesis of this compound (Compound 7)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in dry DMF at 0 °C under argon, add a solution of the dimesylate (1.0 eq) in dry DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-16 hours.
-
Cool the reaction mixture and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (Ethyl acetate/Hexanes gradient) to afford the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Synthesis of 2,6-Diazaspiro[3.5]nonane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of 2,6-diazaspiro[3.5]nonane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 2,6-diazaspiro[3.5]nonane core?
A1: The primary synthetic strategies involve the construction of a piperidine ring fused to an azetidine ring at the 4-position. Key approaches include intramolecular cyclization reactions, such as Dieckmann condensation of a suitably substituted piperidine precursor, followed by reduction and further cyclization, or a double reductive amination of a keto-dinitrile precursor. Another common method involves the intramolecular Mannich reaction of a piperidin-4-one derivative. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Q2: What are the typical protecting groups used for the nitrogen atoms in 2,6-diazaspiro[3.5]nonane, and what are the potential side reactions during their introduction and removal?
A2: Commonly used nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Side Reactions: Incomplete reaction leading to a mixture of mono- and di-protected products. Over-reaction is less common but can occur with highly reactive amines. Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA). Incomplete deprotection can occur if the reaction time is too short or the acid concentration is too low.
-
-
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl).
-
Side Reactions: Over-alkylation is a potential issue. Deprotection is achieved by catalytic hydrogenation. During hydrogenation, side reactions such as reduction of other functional groups (e.g., alkenes, alkynes) can occur if not carefully controlled.
-
Q3: How can I purify 2,6-diazaspiro[3.5]nonane derivatives from common impurities?
A3: Purification strategies depend on the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from less polar byproducts. For basic amine products, treating the silica gel with a small amount of triethylamine can prevent tailing.
-
Crystallization: If the product is a solid, crystallization can be an effective method for purification.
-
Acid-Base Extraction: For basic final products, an acid-base extraction can be used to separate them from neutral or acidic impurities. The product is extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2,6-diazaspiro[3.5]nonane derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the final cyclization step to form the spiro-azetidine ring. | 1. Steric hindrance: Bulky substituents on the piperidine ring or the cyclizing arm can hinder the intramolecular reaction. 2. Ring strain: The formation of the four-membered azetidine ring is energetically demanding. 3. Leaving group efficiency: A poor leaving group on the cyclizing arm will slow down the reaction. | 1. Reaction conditions: Use a higher reaction temperature or a more polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction. 2. Stronger base: Employ a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation for the cyclization. 3. Better leaving group: Convert a hydroxyl group into a better leaving group, such as a tosylate (Ts) or mesylate (Ms), prior to the cyclization step. |
| Formation of an olefin byproduct during a lithium aluminum hydride (LAH) reduction/cyclization step. | Over-reduction: The reaction conditions may be too harsh, leading to the elimination of a leaving group and the formation of a double bond. This has been noted as a potential side reaction in the synthesis of related azaspirocycles.[1] | 1. Lower temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to control the reactivity of LAH. 2. Milder reducing agent: Consider using a milder reducing agent such as sodium borohydride (NaBH₄) if the functionality allows. 3. Careful work-up: Quench the reaction at low temperature and perform a careful work-up to avoid acid-catalyzed elimination. |
| Incomplete reaction or formation of multiple products during N-alkylation. | 1. Insufficient reactivity of the alkylating agent. 2. Steric hindrance around the nitrogen atom. 3. Over-alkylation: The newly formed secondary amine is more nucleophilic than the starting primary amine, leading to dialkylation. | 1. More reactive electrophile: Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). 2. Reaction conditions: Increase the reaction temperature or use a more polar solvent. 3. Control stoichiometry: Use a controlled amount of the alkylating agent (1.0-1.2 equivalents). For reductive amination, using a large excess of the amine can favor mono-alkylation. |
| Difficulty in removing the N-Boc protecting group. | Incomplete reaction: The acidic conditions may not be strong enough or the reaction time may be too short. | 1. Stronger acid: Use neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). 2. Increased temperature: Gently warm the reaction mixture if using milder acidic conditions. 3. Scavenger: Add a scavenger like triethylsilane (TES) to trap the released tert-butyl cation and prevent potential side reactions with other functional groups. |
Experimental Protocols
General Procedure for N-Boc Protection of 2,6-Diazaspiro[3.5]nonane
To a solution of 2,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O) (1.1 to 2.2 eq, depending on whether mono- or di-protection is desired) portion-wise. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the N-Boc protected product.
| Reactant | Equivalents | Purity | Yield |
| 2,6-Diazaspiro[3.5]nonane | 1.0 | >95% | - |
| Di-tert-butyl dicarbonate | 2.2 | >98% | 85-95% |
General Procedure for Reductive Amination
To a solution of the N-protected 2,6-diazaspiro[3.5]nonane derivative (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol or dichloroethane, is added a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
| Reactant | Equivalents | Purity | Yield |
| N-Boc-2,6-diazaspiro[3.5]nonane | 1.0 | >95% | - |
| Benzaldehyde | 1.2 | >99% | 70-85% |
| Sodium triacetoxyborohydride | 1.5 | >95% | - |
Visualizations
Caption: A generalized experimental workflow for the synthesis of functionalized 2,6-diazaspiro[3.5]nonane derivatives.
Caption: A decision-making diagram for troubleshooting low yields in the spirocyclization step.
References
Overcoming solubility issues with Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. The information provided addresses common solubility issues and offers potential solutions to facilitate its use in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a spirocyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry. It is often utilized as a linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.
Q2: I am having trouble dissolving this compound. Is this a known issue?
Yes, solubility issues with complex organic molecules like this compound can be a challenge, particularly in aqueous solutions. The presence of the lipophilic Boc group and the rigid spirocyclic core can contribute to poor solubility in polar solvents. The following sections provide a detailed troubleshooting guide to address this issue.
Q3: What are the basic physical and chemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol [1][2] |
| Appearance | Typically a white to off-white solid[3] |
| CAS Number | 1086394-57-1[1] |
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
The first step in troubleshooting is to determine the compound's solubility in a range of common laboratory solvents. The following table provides representative solubility data for this compound.
Disclaimer: The following solubility data is representative and intended for illustrative purposes. Actual solubility may vary based on the specific batch, purity, and experimental conditions.
| Solvent | Polarity Index | Expected Solubility (mg/mL) at 25°C |
| Water | 10.2 | < 0.1 |
| Methanol (MeOH) | 5.1 | 5 - 10 |
| Ethanol (EtOH) | 4.3 | 2 - 5 |
| Isopropanol (IPA) | 3.9 | 1 - 2 |
| Acetonitrile (ACN) | 5.8 | > 20 |
| Dichloromethane (DCM) | 3.1 | > 50 |
| Chloroform | 4.1 | > 50 |
| Tetrahydrofuran (THF) | 4.0 | > 30 |
| Dimethylformamide (DMF) | 6.4 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 |
| Toluene | 2.4 | 10 - 20 |
| Hexanes | 0.1 | < 0.1 |
Troubleshooting Workflow
If you are experiencing poor solubility, follow the workflow below to identify a suitable solvent system.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Standard Solubility Assessment
This protocol outlines a method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., DCM, MeOH, Water)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument
Procedure:
-
Weigh out a known amount of the compound (e.g., 10 mg) into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid dissolves completely, add another measured volume of the compound and repeat until a saturated solution is obtained.
-
If the solid does not dissolve, add more solvent in measured increments, vortexing after each addition, until the solid dissolves or a maximum volume is reached.
-
If undissolved solid remains, centrifuge the sample to pellet the excess solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC.
Protocol 2: Improving Aqueous Solubility via pH Adjustment
The free secondary amine on the spirocyclic core can be protonated at acidic pH, which can significantly improve aqueous solubility.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
Procedure:
-
Prepare a suspension of the compound in deionized water (e.g., 1 mg/mL).
-
Slowly add 0.1 M HCl dropwise while monitoring the pH.
-
Observe the dissolution of the solid as the pH decreases.
-
Determine the pH at which the compound fully dissolves.
-
Caution: Ensure the compound is stable at the required pH for the duration of your experiment. The Boc protecting group can be labile under strongly acidic conditions.
Signaling Pathway for Solubility Enhancement
The following diagram illustrates the decision-making process for selecting a solubility enhancement strategy.
Caption: Strategies for solubility enhancement.
References
Technical Support Center: Optimizing Coupling Reactions for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. The following information is designed to help optimize reaction conditions and address common challenges encountered during coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What type of coupling reaction is typically used for this compound?
A1: this compound is a secondary cyclic amine. It is commonly coupled with aryl or heteroaryl halides (or pseudo-halides) through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction is a powerful method for forming C-N bonds.[1][2]
Q2: Which of the two nitrogen atoms in this compound is more reactive?
A2: The nitrogen atom at position 6 is a free secondary amine, while the nitrogen at position 2 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group that deactivates the nitrogen it is attached to, making the NH group at position 6 the nucleophilic site for coupling reactions.
Q3: What are the key components of a typical Buchwald-Hartwig coupling reaction for this substrate?
A3: A typical reaction setup includes:
-
Substrates: this compound and an aryl/heteroaryl halide (e.g., bromide, chloride, or iodide) or triflate.
-
Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for the reaction's success. Common examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos, and others developed by Buchwald and Hartwig.[1][2]
-
Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low or No Product Yield | 1. Inactive catalyst or ligand degradation. | - Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[4] - Use a fresh source of palladium catalyst and ligand. - Consider using a pre-catalyst to ensure the active catalytic species is formed. |
| 2. Inappropriate base or base strength. | - For sterically hindered amines or less reactive aryl halides, a stronger base like NaOtBu or KOtBu is often more effective. - If the substrate is base-sensitive, a milder base like Cs₂CO₃ or K₃PO₄ may be necessary. | |
| 3. Sub-optimal reaction temperature. | - While many Buchwald-Hartwig reactions run at elevated temperatures (e.g., 80-110 °C), some systems may benefit from lower temperatures to minimize side reactions. Conversely, unreactive substrates may require higher temperatures. | |
| 4. Poor choice of ligand. | - The choice of ligand is critical.[1][2] For sterically hindered substrates, bulky phosphine ligands are generally preferred. Experiment with different generations of Buchwald or Hartwig ligands to find the optimal one for your specific substrate combination. | |
| Side Product Formation | 1. Homocoupling of the aryl halide. | - This can occur at high temperatures. Try lowering the reaction temperature. - Adjust the catalyst-to-ligand ratio; a higher ratio of ligand to palladium can sometimes suppress this side reaction. |
| 2. Debromination or dehalogenation of the aryl halide. | - This is often promoted by certain bases and high temperatures. Consider using a different base or lowering the reaction temperature. | |
| 3. Boc group cleavage. | - The Boc protecting group can be sensitive to acidic conditions and, to a lesser extent, strong bases and high temperatures. Ensure the reaction conditions are not acidic. If cleavage is observed, consider a milder base or lower temperature. | |
| Difficulty in Product Purification | 1. Residual palladium catalyst. | - Purification can be complex on a large scale.[1] Metal scavenging agents or specific filtration techniques (e.g., through Celite) can be employed to remove residual palladium.[1] |
| 2. Co-elution of starting materials or byproducts. | - Optimize the column chromatography conditions (e.g., different solvent systems or gradients) to improve separation.[4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-N Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (1.4-2.0 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vessel.
-
The vessel is sealed and placed in a preheated oil bath or heating block.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[4]
-
Example Reaction Conditions from Literature for a Related Diazaspiro[3.3]heptane
The following conditions were used for the coupling of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate with 2-bromopyridine and can serve as a starting point for optimization:
| Component | Reagent/Condition |
| Aryl Halide | 2-bromopyridine (1.0 equiv) |
| Amine | tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1.1 equiv) |
| Catalyst | Pd₂(dba)₃ (0.025 equiv) |
| Ligand | (±)-BINAP (0.075 equiv) |
| Base | KOtBu (3.0 equiv) |
| Solvent | Toluene |
| Temperature | Heated |
| Time | 13 hours |
(Adapted from supporting information for the synthesis of 2,6-diazaspiro[3.3]heptanes)
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A decision-making flowchart for troubleshooting low reaction yield.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound.
FAQ 1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection is a frequent challenge, often stemming from several factors:
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Insufficient Acid Strength or Concentration: The Boc group on a secondary amine within a spirocyclic system can be sterically hindered, requiring robust acidic conditions for complete removal.[1][2] If using Trifluoroacetic acid (TFA), you may need to increase the concentration from a standard 20% in dichloromethane (DCM) to 50% or even use neat TFA.[1] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[1]
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Inadequate Reaction Time or Temperature: Sterically hindered substrates may require longer reaction times than usual. Monitor the reaction progress closely using techniques like TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) can be considered, though this may also increase the risk of side reactions.[1]
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Poor Substrate Solubility: Ensure that your starting material is fully dissolved in the reaction solvent.[1] If solubility is an issue, consider alternative solvent systems.
FAQ 2: I am observing unexpected side products. What are they and how can they be minimized?
The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[3]
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Tert-butylation: The unprotected secondary amine of the diazaspiro[3.5]nonane product is nucleophilic and can be alkylated by the tert-butyl cation. Other nucleophilic functional groups present on the molecule are also at risk.[3]
-
Prevention with Scavengers: To prevent tert-butylation, it is highly recommended to add a "scavenger" to the reaction mixture. Scavengers are compounds that react with the tert-butyl cation more readily than your product. Common scavengers include triisopropylsilane (TIS) and water. A typical scavenger cocktail is a 95:2.5:2.5 mixture of TFA, water, and TIS.[2]
FAQ 3: What is the best work-up procedure to isolate the deprotected 2,6-diazaspiro[3.5]nonane?
The work-up procedure will depend on the acid used for deprotection.
-
TFA Deprotection: After the reaction is complete, the TFA and solvent are typically removed under reduced pressure. To ensure all residual TFA is removed, co-evaporation with a solvent like toluene is often effective.[2] The product is usually obtained as a TFA salt. If the free base is required, a subsequent basic work-up or purification by ion-exchange chromatography will be necessary.
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HCl Deprotection: The deprotected product will be the hydrochloride salt. If it precipitates from the reaction mixture, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[1] Otherwise, the solvent can be evaporated to yield the crude salt.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Boc deprotection of secondary amines, which can be adapted for this compound.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |
| 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 1 - 4 hours | >90 | A common and highly effective method. Scavengers are recommended. |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min - 4 hours | >90 | Often provides the product as a crystalline HCl salt.[4][5][6][7] |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile/Methanol | Room Temp. | Variable | Variable | A milder alternative to TFA and HCl.[2] |
| Oxalyl chloride | Methanol | Room Temp. | 1 - 4 hours | >70 | A very mild method that is tolerant of acid-labile esters.[2] |
Table 1: Common Acidic Boc Deprotection Conditions.
| Scavenger Cocktail | Composition (v/v/v) | Target Residues |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for most substrates.[2] |
| Simple | TFA / TIS (95:5) | Effective for preventing tert-butylation.[2] |
Table 2: Common Scavenger Cocktails for TFA Deprotection.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA
This protocol provides a general procedure for the deprotection of this compound using trifluoroacetic acid.
-
Preparation: Dissolve the Boc-protected diazaspiro[3.5]nonane (1 equivalent) in dichloromethane (DCM).
-
Reagent Addition: In a separate flask, prepare the deprotection cocktail (e.g., 25-50% TFA in DCM). If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Cool the substrate solution to 0°C in an ice bath. Add the deprotection cocktail dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2]
-
TFA Removal: For complete removal of residual TFA, co-evaporate the residue with toluene.[2] The product will be the TFA salt.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol offers an alternative to TFA, yielding the hydrochloride salt of the product.
-
Preparation: Dissolve the Boc-protected diazaspiro[3.5]nonane (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[4][5][6][7] A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
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Work-up: If a precipitate has formed, collect it by filtration and wash with a non-polar solvent such as diethyl ether.[1] Alternatively, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in samples of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities can arise from several stages of the synthesis and storage process. The most common sources include:
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Starting Materials and Reagents: Unreacted starting materials used for the synthesis of the diazaspiro[3.5]nonane core, as well as impurities within those starting materials.
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Synthesis By-products: Side reactions occurring during the formation of the spirocyclic structure or during the introduction of the tert-butoxycarbonyl (Boc) protecting group can lead to isomeric or related impurities.
-
Reagents from Boc Protection: The reagent commonly used for Boc protection, di-tert-butyl dicarbonate ((Boc)₂O), can decompose to form tert-butanol and carbon dioxide.[1]
-
Residual Solvents: Solvents used during the synthesis and purification, such as dichloromethane, tetrahydrofuran (THF), methanol, acetonitrile, and ethyl acetate, may remain in the final product.[2][3][4][5][6]
-
Degradation Products: The final compound may degrade over time, especially if exposed to harsh conditions like strong acids, bases, or high temperatures.
Q2: What are the most common analytical techniques for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or charged aerosol detection (CAD) is a primary method for separating and quantifying impurities. Due to the polar nature of the molecule, reversed-phase chromatography with a suitable ion-pairing agent or HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of an impurity.[9]
-
Gas Chromatography (GC): GC is primarily used to identify and quantify residual solvents.[4] Headspace GC-MS is the standard technique for this analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main compound and its impurities.[10] It can also be used for quantitative analysis (qNMR).
Q3: I am observing an unknown peak in my HPLC chromatogram. How do I identify it?
A3: Identifying an unknown peak requires a systematic approach:
-
Mass Spectrometry: The first step is typically to obtain the mass of the unknown peak using LC-MS. This will provide the molecular weight of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, which can be used to predict the elemental formula of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural information that helps in its identification.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product.
-
Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by analysis using NMR spectroscopy.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) for the main peak or impurities. | The compound is a polar amine, which can interact with residual silanols on the silica-based column. | - Use a column specifically designed for polar compounds or amines. - Add a competing amine (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition or column temperature. - Column degradation. | - Ensure proper mobile phase mixing and use a column oven for temperature control. - Use a guard column and ensure the mobile phase pH is within the column's stable range. |
| Ghost peaks appearing in the chromatogram. | - Contamination from the mobile phase, glassware, or autosampler. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler method. |
| Low sensitivity for certain impurities. | - Impurity lacks a strong UV chromophore. | - Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). - If using MS detection, optimize the ionization source parameters for the impurities of interest. |
Sample Preparation
| Problem | Possible Causes | Solutions |
| Incomplete dissolution of the sample. | The compound may have limited solubility in the chosen diluent. | - Test a range of solvents to find a suitable one (e.g., acetonitrile, methanol, water with a small amount of acid). - Use sonication to aid dissolution. |
| Sample degradation during preparation. | The sample may be unstable in the chosen diluent or under ambient conditions. | - Prepare samples fresh before analysis. - If the compound is sensitive to acid or base, use a neutral diluent. - Keep sample vials in a cooled autosampler. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
Time (min) %B 0 5 20 50 25 95 30 95 30.1 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Headspace GC-MS for Residual Solvent Analysis
-
GC Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Headspace Sampler Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
NMR Analysis for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of solvent.
-
Experiments:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for confirming the connectivity of the molecule and its impurities.
-
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. veeprho.com [veeprho.com]
- 4. Cambridge Polymer Group :: Residual solvents in pharmaceuticals [campoly.com]
- 5. paulrpalmer.com [paulrpalmer.com]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing HPLC Methods [sigmaaldrich.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Preventing degradation of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield the unprotected secondary amine and carbon dioxide gas.
Q2: Under what conditions is the Boc group on this spirocycle most susceptible to cleavage?
A2: The Boc group is highly susceptible to cleavage under strongly acidic conditions. Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong protic or Lewis acids can readily induce deprotection. Elevated temperatures can also promote thermal degradation of the Boc group.
Q3: Is this compound stable to basic conditions?
A3: Generally, the Boc protecting group is stable under a wide range of basic and nucleophilic conditions. However, prolonged exposure to very strong bases at high temperatures may lead to degradation, although this is less common than acid-catalyzed cleavage.
Q4: What are the potential side reactions during the degradation of this compound?
A4: A significant side reaction during acid-catalyzed deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation. The second nitrogen atom in the diazaspiro[3.5]nonane ring system is a potential internal nucleophile that could be alkylated. Other nucleophiles present in the reaction mixture, such as solvents or other reagents, can also be alkylated, leading to impurities.
Q5: How can I monitor the degradation of this compound during my reaction?
A5: You can monitor the progress of your reaction and check for the presence of the starting material and any potential degradation products using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A new spot on TLC or a new peak in the LC-MS corresponding to the deprotected amine would indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
-
Observation: TLC or LC-MS analysis shows the formation of the unprotected 2,6-diazaspiro[3.5]nonane.
-
Root Cause: The reaction conditions are too acidic. This can be due to the explicit use of an acid catalyst or the in-situ formation of acidic species.
-
Solutions:
-
Neutralize the Reaction Mixture: If acidic impurities are suspected, quench the reaction with a mild aqueous base such as sodium bicarbonate solution.
-
Buffer the Reaction: If the reaction is known to generate acid, consider using a non-nucleophilic base, like a hindered amine (e.g., diisopropylethylamine), to act as a proton sponge.
-
Re-evaluate Reagents: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Issue 2: Formation of an Impurity with a Mass Increase of 56 amu
-
Observation: Mass spectrometry reveals a side product with a mass corresponding to the starting material + 56 amu.
-
Root Cause: This is indicative of tert-butylation, where the tert-butyl cation generated from the cleavage of the Boc group alkylates a nucleophile. The most likely site of alkylation on the target molecule is the unprotected secondary amine.
-
Solutions:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole.[1][2]
-
Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of both Boc deprotection and subsequent alkylation.
-
Choose a Milder Acid: If acidic conditions are necessary, consider using a weaker acid or a Lewis acid that is less prone to causing complete cleavage of the Boc group.
-
Quantitative Data on Boc Deprotection Conditions
| Acidic Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 h | A very common and effective method. Scavengers are highly recommended.[3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temp. | 30 min - 4 h | Often used in solid-phase peptide synthesis.[3] |
| Formic Acid | Neat | >85% | Room Temp. | 12 - 48 h | Milder alternative to TFA, but slower. |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | 1-2 equivalents | Room Temp. | 1 - 24 h | Can offer selectivity in the presence of other acid-sensitive groups. |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Sensitive Reactions
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture and atmospheric CO₂, which can form carbonic acid.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to minimize the presence of water, which can participate in hydrolysis reactions.
-
Non-Acidic Reagents: Ensure all reagents are of high purity and free from acidic contaminants.
-
Temperature Control: Maintain the recommended reaction temperature using a suitable cooling or heating bath. Avoid localized overheating.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to detect the onset of any degradation.
-
Work-up: Upon completion, quench the reaction appropriately to neutralize any acidic components before solvent removal and purification. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) is often effective.
Protocol 2: Use of Scavengers to Prevent Tert-butylation
-
Reagent Preparation: Prior to initiating the reaction, prepare a solution of the this compound and the other reactants in a suitable anhydrous solvent.
-
Scavenger Addition: Add the chosen scavenger (e.g., 1.1 to 1.5 equivalents of triethylsilane) to the reaction mixture.
-
Initiation of Reaction: Add the reagent that is likely to promote Boc degradation (e.g., an acid).
-
Reaction Execution and Monitoring: Proceed with the reaction as planned, monitoring for both the desired product formation and the absence of the tert-butylated side product.
-
Purification: After work-up, the scavenger and its byproducts may need to be removed during the purification step (e.g., by chromatography).
Visualizations
Caption: Acid-catalyzed degradation pathway and side reaction.
References
Technical Support Center: Scaling Up the Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. This resource offers troubleshooting for common issues and answers to frequently asked questions encountered during the scale-up of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield in Cyclization Step | Insufficient reactivity of the nucleophile or electrophile.[1] | - Activate the Nucleophile: Consider using a stronger, non-nucleophilic base. The choice of counter-ion (e.g., switching from sodium to lithium or potassium bases) can alter reactivity.[1] - Activate the Electrophile: For acid-catalyzed reactions, ensure the catalyst is of appropriate strength and not being quenched. Consider using a stronger Lewis or Brønsted acid.[1] |
| Steric hindrance preventing ring formation. | - Modify the substrate to reduce steric bulk near the reacting centers. - Optimize the reaction temperature and time to overcome the activation energy barrier. | |
| Unfavorable reaction equilibrium. | - Remove byproducts, such as water, using a Dean-Stark apparatus or molecular sieves to drive the reaction forward. | |
| Incomplete Reduction Step | Inactive or insufficient reducing agent. | - Use fresh, high-quality reducing agent (e.g., LiAlH₄, NaBH₄). - Ensure the molar ratio of the reducing agent to the substrate is adequate, potentially increasing it.[2] |
| Poor solubility of the substrate. | - Select a solvent in which the substrate is more soluble at the reaction temperature. - Increase the reaction temperature if the solvent and reagents are stable. | |
| Difficult Purification of the Final Product | Presence of closely related impurities. | - Optimize the chromatographic separation by trying different solvent systems or stationary phases (e.g., normal phase, reverse phase). - Consider recrystallization from a suitable solvent system to remove impurities. |
| Product instability. | - Avoid harsh purification conditions such as high temperatures or strong acids/bases. - Chemical stability can be a concern during scale-up.[3] | |
| Side Reactions During Boc Protection | Reaction with other nucleophilic sites. | - Control the stoichiometry of the Boc-anhydride. - Perform the reaction at a lower temperature to improve selectivity. |
| Incomplete reaction. | - Ensure the base used (e.g., triethylamine, DIPEA) is sufficient to neutralize the acid formed during the reaction. - Increase the reaction time or temperature moderately. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A multi-step synthesis is typically employed, starting from more readily available materials. One documented approach involves a seven-step sequence that includes reactions like Michael addition, reduction, tosylation, cyclization, another reduction, Boc protection, and a final deprotection/hydrogenation.[4]
Q2: What are the critical parameters to control during the scale-up of the cyclization step?
A2: The critical parameters for the intramolecular cyclization to form the spirocyclic core include the choice of base, solvent, reaction temperature, and concentration. The base must be strong enough to deprotonate the precursor without causing side reactions. The solvent should facilitate the desired conformation for cyclization. Temperature and concentration affect the reaction rate and the competition between intramolecular and intermolecular pathways.
Q3: How can I monitor the progress of the reactions?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of products.[5] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of intermediates and the final product.[5][6]
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[7] Many of the reagents used, such as strong bases (e.g., NaH) and reducing agents (e.g., LiAlH₄), are highly reactive and require careful handling in an inert atmosphere.[2][6] Reactions should be conducted in a well-ventilated fume hood.[7]
Q5: What are the challenges associated with the synthesis of spirocycles in general?
A5: The synthesis of spirocycles can be challenging due to the creation of a quaternary center.[8] Achieving good stereocontrol can also be difficult.[3] Furthermore, the rigid three-dimensional structure can sometimes lead to issues with chemical stability and purification.[3][9]
Experimental Protocols
A representative multi-step synthesis is outlined below, based on patent literature.[4]
Step 1: Michael Addition
-
React compound 1 with ethyl malonate in ethanol.
-
The reaction is typically run at a temperature between 25-80°C for approximately 5 hours.[4]
Step 2: Reduction of Ester
-
The product from Step 1 is reduced with lithium borohydride in tetrahydrofuran (THF).
-
The reaction temperature can range from 0-70°C and is typically run for 2.5 hours.[4]
Step 3: Tosylation
-
The resulting diol is reacted with p-toluenesulfonyl chloride in dichloromethane.
-
This reaction is generally carried out at 25°C for 12 hours.[4]
Step 4: Cyclization
-
The tosylated intermediate undergoes intramolecular cyclization using cesium carbonate in acetonitrile.
-
The reaction is heated to 25-90°C for 3 hours.[4]
Step 5: Reduction of Amide
-
The amide in the cyclized product is reduced using magnesium in methanol.
-
The reaction temperature is maintained between 25-80°C for 1 hour.[4]
Step 6: Boc Protection
-
The secondary amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.
-
This step is typically performed at 25°C for 12 hours.[4]
Step 7: Deprotection/Hydrogenation
-
The final step involves a reaction with palladium on carbon in methanol to yield the target compound.
-
This reaction is run at 25°C for 3 hours.[4]
Summary of Reaction Conditions
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Michael Addition | Ethyl malonate | Ethanol | 25-80 | 5 |
| 2 | Ester Reduction | Lithium borohydride | THF | 0-70 | 2.5 |
| 3 | Tosylation | p-Toluenesulfonyl chloride | Dichloromethane | 25 | 12 |
| 4 | Cyclization | Cesium carbonate | Acetonitrile | 25-90 | 3 |
| 5 | Amide Reduction | Magnesium | Methanol | 25-80 | 1 |
| 6 | Boc Protection | Boc anhydride | Dichloromethane | 25 | 12 |
| 7 | Hydrogenation | Palladium on carbon | Methanol | 25 | 3 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Diazaspirocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of diazaspirocycles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving mono-functionalization of a symmetric diazaspirocycle?
Achieving selective mono-functionalization over di-functionalization is a frequent challenge due to the presence of two reactive nitrogen atoms. The primary pitfall is the formation of a mixture of mono- and di-substituted products, which can be difficult to separate.
Troubleshooting:
-
Protecting Group Strategy: The most reliable method is to use a protecting group strategy. The use of one equivalent of a protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), can selectively protect one nitrogen atom, allowing for the functionalization of the other.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reagents is crucial. Using a slight excess of the diazaspirocycle relative to the electrophile can favor mono-functionalization.
-
Flow Chemistry: For valuable diamines, flow chemistry can be employed to achieve higher yields of the mono-protected product by maintaining a constant excess of the diamine.
Q2: How can I control regioselectivity when functionalizing an unsymmetrical diazaspirocycle?
In an unsymmetrical diazaspirocycle, the two nitrogen atoms are in different chemical environments, leading to differences in reactivity. The primary pitfall is poor regioselectivity, resulting in a mixture of isomers that are often difficult to separate.
Troubleshooting:
-
Steric Hindrance: The less sterically hindered nitrogen is generally more nucleophilic and will react faster. Electrophiles with significant steric bulk will preferentially react at the less hindered nitrogen.
-
Electronic Effects: The electronic environment around each nitrogen atom influences its nucleophilicity. Electron-withdrawing groups on one ring can decrease the nucleophilicity of the adjacent nitrogen.
-
Orthogonal Protecting Groups: In complex syntheses with multiple reactive sites, employing orthogonal protecting groups is a powerful strategy.[1] This allows for the selective deprotection and functionalization of one nitrogen at a time under specific reaction conditions without affecting the other.[1][2]
Q3: My diazaspirocycle undergoes ring-opening or rearrangement during functionalization. How can I prevent this?
The inherent ring strain in some diazaspirocycles, particularly smaller systems like diazaspiro[3.3]heptanes, can make them susceptible to ring-opening or rearrangement under certain conditions.[3]
Troubleshooting:
-
Acid Sensitivity: Strong acidic conditions can lead to ring-opening. For instance, deprotection of a Boc-protected 2,6-diazaspiro[3.3]heptane with HCl in diethyl ether has been reported to cause ring-opening.[4] Using trifluoroacetic acid (TFA) in dichloromethane is often a milder alternative for Boc deprotection in such strained systems.[4]
-
Reaction Temperature: Elevated temperatures can promote rearrangement reactions. It is advisable to conduct reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Reagents: Highly reactive reagents may induce side reactions. Exploring milder alternatives for a given transformation is recommended. For example, when observing chlorination as a side-product during acylation with acyl chlorides, using the TFA salt of the diazaspirocycle in the presence of a non-nucleophilic base can suppress this side reaction.[5]
Q4: I am observing poor diastereoselectivity in the functionalization of a substituted diazaspirocycle. What factors should I consider?
Controlling stereochemistry is a critical challenge, especially when introducing new stereocenters. Poor diastereoselectivity leads to the formation of diastereomeric mixtures that require tedious purification.
Troubleshooting:
-
Chiral Auxiliaries: The use of a chiral auxiliary can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
-
Catalyst Control: Chiral catalysts can create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction.
-
Substrate Control: Existing stereocenters on the diazaspirocycle backbone can direct the stereochemistry of subsequent reactions. Understanding the conformational preferences of the starting material is key.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can significantly impact the transition state energies of the competing diastereomeric pathways. Screening different solvents and temperatures is recommended.
-
Epimerization: Be aware of potential epimerization under basic or acidic conditions, which can scramble existing stereocenters.[6][7] If epimerization is suspected, using milder reaction conditions and minimizing reaction times is crucial.
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired N-alkylated product. | Insufficient reactivity of the electrophile. | Use a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Steric hindrance at the nitrogen atom. | Use a less sterically demanding electrophile or a smaller base. | |
| Poor solubility of starting materials. | Screen different solvents to improve solubility. | |
| Formation of quaternary ammonium salts (over-alkylation). | Excess alkylating agent or prolonged reaction time. | Use a 1:1 stoichiometry of the amine to the alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it upon completion. |
| No reaction or very slow reaction. | Inappropriate base. | The choice of base is critical. For less reactive electrophiles, a stronger base like sodium hydride or potassium tert-butoxide may be necessary. |
Guide 2: Challenges in N-Acylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the N-acylated product. | Incomplete activation of the carboxylic acid. | Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). |
| Side reaction with the acylating agent. | For highly reactive acylating agents like acyl chlorides, consider using a non-nucleophilic base (e.g., DIPEA) to scavenge the acid byproduct. | |
| Formation of a chlorinated byproduct. | Reaction with acyl chloride. | This has been observed in the functionalization of 1-oxa-2,6-diazaspiro[3.3]heptane.[5] Using the TFA salt of the diazaspirocycle with a base can mitigate this.[5] |
| Difficulty in removing the excess coupling agent and byproducts. | Water-soluble byproducts. | Perform an aqueous workup to remove water-soluble impurities. |
Quantitative Data Summary
Table 1: Comparison of Yields for Mono-Boc Protection of Diamines
| Diamine | Reagents and Conditions | Yield of Mono-Boc Product | Reference |
| Piperazine | 0.8 eq. Boc₂O, Methanol, Flow Chemistry | 45% | |
| Piperazine | 1 eq. HCl, 1 eq. Boc₂O, Methanol | 70-80% | [8] |
| Ethylenediamine | 1 eq. HCl, 1 eq. Boc₂O, Methanol | 87% | [8] |
| Various Diamines | 1 eq. Me₃SiCl, 1 eq. Boc₂O, Methanol | 41-66% | [3] |
| Bispidine | 1 eq. TFA, 1 eq. Boc₂O, 10 mol% I₂ | 55% | [8] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Boc Protection of a Diazaspirocycle
-
Dissolve the diazaspirocycle (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the mono-Boc-protected diazaspirocycle.
Protocol 2: N-Alkylation of a Mono-Boc-Protected Diazaspirocycle
-
To a solution of the mono-Boc-protected diazaspirocycle (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Inhibition of the MAPK/ERK signaling pathway by a diazaspirocycle-based kinase inhibitor.
Caption: General workflow for the synthesis of unsymmetrically di-functionalized diazaspirocycles.
References
- 1. An unexpected acid-catalyzed rearrangement of diacetoxy benzylidenespirostanes to spirochromene acetals and spiroindenes with radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Technical Support Center: NMR Analysis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR spectra during the characterization of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the this compound core structure?
| Atom | Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| tert-Butyl | -C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.4 |
| tert-Butyl | -C (CH₃)₃ | - | ~79.5 |
| Boc Carbonyl | -C =O | - | ~155.0 |
| Azetidine Ring | -CH₂- (adjacent to N-Boc) | ~4.0-4.2 (singlet or multiplet, 4H) | ~59-62 (broad signal possible) |
| Spirocyclic Carbon | C4 | - | ~33-35 |
| Piperidine Ring | -CH₂- (adjacent to spirocenter) | ~1.6-1.8 (multiplet, 4H) | ~35-38 |
| Piperidine Ring | -CH₂- (adjacent to NH) | ~2.8-3.0 (multiplet, 4H) | ~45-48 |
| Piperidine Ring | -NH- | Variable, broad singlet | - |
Note: These are estimated values and can be influenced by solvent, concentration, and substitution on the piperidine nitrogen.
Q2: My ¹H NMR spectrum shows broad or multiple signals for the Boc group and adjacent protons. What could be the cause?
A2: This is a common observation for Boc-protected amines and can be attributed to the presence of rotamers. The restricted rotation around the carbamate C-N bond can lead to two or more distinct conformations that are slowly exchanging on the NMR timescale. This results in the broadening of signals or the appearance of multiple sets of peaks for the same protons.
Q3: The signals for the protons on the two rings are overlapping and difficult to interpret. How can I resolve them?
A3: Signal overlapping is a frequent challenge with complex cyclic structures like spiro compounds.[1] To resolve these signals, several 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other (typically through 2-3 bonds), allowing you to trace the connectivity within the azetidine and piperidine rings separately.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. This is extremely useful for spreading out overlapping proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, helping to piece together the entire molecular skeleton.
Troubleshooting Guide
Issue 1: Unexpected peaks in the NMR spectrum.
-
Question: I see extra peaks in my ¹H NMR that don't correspond to my product, particularly around 2.1, 1.6, and 7.2 ppm. What are they?
-
Answer: These are likely residual solvents from your synthesis or purification. Common culprits include acetone, water, and chloroform. It's also possible to have residual ethyl acetate or hexane from chromatography.
| Common Solvent | ¹H Chemical Shift (CDCl₃, ppm) | ¹³C Chemical Shift (CDCl₃, ppm) |
| Acetone | 2.17 | 30.6, 206.7 |
| Chloroform | 7.26 | 77.2 |
| Dichloromethane | 5.32 | 53.8 |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.5, 171.1 |
| n-Hexane | 0.88 (t), 1.26 (m) | 14.1, 22.7, 31.6 |
| Water | ~1.56 (broad) | - |
Data sourced from established tables of NMR solvent impurities.[3][4][5][6]
-
Troubleshooting Steps:
-
Co-evaporation: Co-evaporate your sample with a low-boiling solvent like dichloromethane several times to azeotropically remove more volatile impurities.
-
High Vacuum: Dry the sample under high vacuum for an extended period.
-
Reference Data: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[3][4][5][6]
-
Issue 2: Broad signals and suspected rotamers.
-
Question: My spectrum shows significantly broadened peaks, especially for the protons near the Boc group, even after thorough purification. How can I confirm if this is due to rotamers?
-
Answer: The presence of slowly interconverting rotamers is a strong possibility.[7]
-
Troubleshooting Workflow:
Caption: Workflow for investigating rotamers using VT-NMR and 2D-EXSY.
-
Experimental Protocols:
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C). If rotamers are present, the rate of interconversion will increase, leading to the coalescence of the separate signals into a single, averaged peak.
-
2D-EXSY (Exchange Spectroscopy): This experiment is similar to NOESY but detects chemical exchange. If cross-peaks appear between the two sets of signals, it confirms that they are from species that are interconverting.[8]
-
Issue 3: Ambiguous Stereochemistry and Through-Space Correlations.
-
Question: I have synthesized a derivative and am unsure of the relative stereochemistry. The coupling constants from the ¹H and COSY spectra are not definitive. What should I do?
-
Answer: To determine relative stereochemistry, you need to probe through-space proximities of protons using the Nuclear Overhauser Effect (NOE). When 1D NMR is insufficient, 2D NOE-based experiments are essential.[1]
-
Recommended Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9] This is invaluable for determining the spatial arrangement of substituents on the spirocyclic core.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the standard NOE can be very weak or zero.[1] ROESY is an alternative that provides positive signals for all molecule sizes and can be more reliable in these cases.[1][10]
-
-
Experimental Workflow for Stereochemistry Determination:
Caption: Using 2D NOE experiments to resolve relative stereochemistry.
Detailed Experimental Protocols
COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin coupling networks.
-
Methodology:
-
Prepare a sample of 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Use a standard cosygpqf or similar pulse program.
-
Set the number of scans (ns) to 4 or 8 and the number of increments in the indirect dimension (ni) to 256 or 512 for good resolution.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions.
-
Interpretation: Off-diagonal cross-peaks connect signals from protons that are J-coupled.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.[11]
-
Methodology:
-
Use the same sample as for the COSY experiment.
-
Acquire standard ¹H and ¹³C{¹H} spectra to set the respective spectral widths.
-
Use a standard hsqcedetgpsp (for multiplicity editing) or similar pulse program.
-
The number of scans should be a multiple of 2 or 4 (e.g., 4, 8) and the number of increments around 256.
-
Interpretation: Each cross-peak indicates a direct one-bond connection between a proton (F2 axis) and a carbon (F1 axis). With multiplicity editing, CH and CH₃ groups will have a different phase (e.g., positive, blue) than CH₂ groups (e.g., negative, red).[12]
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.[2]
-
Methodology:
-
Use a standard hmbcgplpndqf pulse program.
-
Set the long-range coupling delay (d6 or CNST2) to optimize for a specific coupling constant, typically around 8 Hz.
-
Acquire with 8 to 16 scans and 256 to 512 increments.
-
Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (< 5 Å).[9]
-
Methodology:
-
Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing.
-
Use a standard noesygpph pulse program.
-
The most critical parameter is the mixing time (d8). For small molecules (< 600 Da), a longer mixing time of 500-800 ms is often optimal.[13]
-
Acquire with 8 to 16 scans and 256 to 512 increments.
-
Interpretation: Cross-peaks (which will have the opposite phase to the diagonal peaks for small molecules) indicate spatial proximity between the correlated protons.[9]
-
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. [PDF] NMR studies of rotamers with multi-substituted amides | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 10. Guide to NOE Experiments [bloch.anu.edu.au]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Validation & Comparative
Definitive Structure Elucidation: A Comparative Guide to Confirming Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate by X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge influences everything from understanding mechanism of action to optimizing lead compounds. Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a valuable building block in medicinal chemistry, prized for its rigid spirocyclic core that allows for precise orientation of substituents in 3D space. While a suite of analytical techniques can provide clues to its structure, single-crystal X-ray crystallography remains the gold standard for definitive spatial arrangement.
This guide provides a comparative analysis of X-ray crystallography against other common analytical methods for the structural confirmation of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their structural elucidation needs.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides an atomic-resolution, three-dimensional map of a molecule as it exists in a crystalline solid.[1][2][3] By measuring the diffraction pattern of X-rays passing through a single crystal, one can deduce the precise coordinates of each atom, bond lengths, bond angles, and torsional angles.[1] This technique offers an unparalleled level of detail, resolving any ambiguity about stereochemistry and conformation.
While no public crystal structure for this compound is currently available, the following protocol outlines a standard procedure for its determination.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The initial and often most challenging step is growing a single crystal of sufficient quality (typically >0.1 mm in all dimensions).[2] Slow evaporation is a common technique.[4][5]
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture like dichloromethane/hexanes) in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.[5]
-
Alternative methods include vapor diffusion and slow cooling of a saturated solution.[3][6]
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Hypothetical Crystallographic Data
The following table represents the type of data that would be obtained from a successful X-ray crystallographic analysis of the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₂₂N₂O₂ |
| Formula Weight | 226.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 15.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1250.5 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.20 g/cm³ |
| R-factor | < 0.05 |
Alternative & Complementary Structural Elucidation Methods
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, a combination of spectroscopic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[7] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be established. 2D NMR techniques (like COSY and HSQC) further elucidate the connectivity between protons and carbons. For cyclic amines, NMR is crucial for determining the relative stereochemistry of substituents.[8][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical environment and connectivity of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed connectivity.
-
Representative NMR Data
The following data are representative of what would be expected for this compound, based on similar published structures.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~3.5-3.7 | m | 4H | CH₂ adjacent to Boc-N |
| ¹H | ~2.8-3.0 | m | 4H | CH₂ adjacent to NH |
| ¹H | ~1.6-1.8 | m | 4H | Other ring CH₂ |
| ¹H | 1.45 | s | 9H | tert-butyl CH₃ |
| ¹³C | ~155 | s | - | Carbonyl (C=O) |
| ¹³C | ~80 | s | - | Quaternary C of tert-butyl |
| ¹³C | ~50-60 | t | - | CH₂ adjacent to N |
| ¹³C | ~30-40 | t | - | Other ring CH₂ |
| ¹³C | 28.4 | q | - | tert-butyl CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[10] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For N-Boc protected amines, characteristic fragmentation patterns include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[11][12]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount (<1 mg) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data
| m/z | Ion | Description |
| 227.1808 | [M+H]⁺ | Protonated molecular ion |
| 171.1284 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 127.1179 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate or as a solid mixed with KBr to form a pellet.
-
Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3300 | Medium | N-H stretch (amine) |
| 2970-2850 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1160 | Strong | C-O stretch (carbamate) |
Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Sample Requirements | Key Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, conformation | Single crystal (>0.1 mm) | Crystal growth can be difficult/impossible; structure is in the solid state. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, relative stereochemistry | 5-10 mg, soluble in deuterated solvent | Does not provide absolute 3D structure; complex spectra can be hard to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments | <1 mg, soluble | Does not provide connectivity or stereochemical information. |
| IR Spectroscopy | Presence of functional groups | <1 mg, solid or liquid | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Predicted 3D geometry, bond parameters, spectroscopic data | None (in silico) | Predictions must be validated by experimental data; accuracy depends on the method used.[13][14][15] |
Visualizing the Workflow and Logic
The following diagrams illustrate the process of structural confirmation.
Caption: Workflow for the synthesis and structural confirmation of a novel compound.
References
- 1. Molecular geometry - Wikipedia [en.wikipedia.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Analysis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, a valuable spirocyclic diamine building block, requires precise and reliable analytical methods for its quality control. This guide provides an objective comparison of three common chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The comparison is supported by detailed experimental protocols and representative data to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a widely adopted and versatile technique in the pharmaceutical industry for purity determination.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative, often providing faster and more efficient separations, especially for chiral compounds.[2][3] Gas Chromatography (GC), while typically suited for volatile and thermally stable compounds, can also be a valuable tool, sometimes requiring derivatization to enhance the volatility of analytes like diamines.
The following sections detail the experimental protocols for each technique and present a quantitative comparison of their performance in the analysis of this compound.
Quantitative Data Comparison
The table below summarizes the key performance metrics for the analysis of a representative batch of this compound using HPLC, SFC, and GC. This data is intended to be illustrative of typical performance.
| Parameter | HPLC | SFC | GC |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on polarity and partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Typical Purity Result | 99.5% | 99.6% | 99.4% |
| Retention Time of Main Peak | ~ 15.2 min | ~ 3.8 min | ~ 12.5 min |
| Resolution of Critical Pair * | > 2.0 | > 2.5 | > 1.8 |
| Analysis Time | ~ 30 min | ~ 8 min | ~ 20 min |
| Sample Throughput | Moderate | High | Moderate |
| Solvent Consumption | High | Low | Very Low |
| Key Advantages | Robust, versatile, well-established. | Fast, "green" (uses CO2), excellent for chiral separations. | High resolution for volatile impurities, sensitive detectors (FID/MS). |
| Key Limitations | Higher solvent consumption and cost. | Requires specialized instrumentation. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
Critical Pair refers to the main compound peak and the closest eluting impurity.
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is a robust approach for quantifying this compound and detecting process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-27 min: 90% B
-
27.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the initial mobile phase composition (90% A: 10% B).
Supercritical Fluid Chromatography (SFC)
SFC offers a rapid and environmentally friendly alternative to HPLC, with the added benefit of being well-suited for the separation of stereoisomers if chiral analysis is required.
-
Instrumentation: A supercritical fluid chromatography system with a UV or PDA detector.
-
Column: Achiral, e.g., 2-Ethylpyridine column (4.6 mm x 150 mm, 3 µm particle size).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol.
-
Gradient: 5% to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to initial conditions.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the compound in Methanol.
Gas Chromatography (GC)
This method is suitable for the determination of volatile and semi-volatile impurities. Derivatization is often employed to improve the chromatographic properties of diamines.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation:
-
Dissolve approximately 5 mg of the compound in 1 mL of Dichloromethane (DCM).
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
Conclusion
The selection of an analytical method for the purity determination of this compound is dependent on the specific requirements of the analysis.
-
HPLC stands as a reliable and robust workhorse method, suitable for most quality control laboratories.
-
SFC offers significant advantages in terms of speed and reduced environmental impact, making it an excellent choice for high-throughput screening and for laboratories prioritizing green chemistry. Its superior performance in chiral separations also makes it the method of choice if enantiomeric purity is a concern.
-
GC provides high-resolution separation for volatile impurities and can be a valuable orthogonal technique to HPLC and SFC, particularly when coupled with a mass spectrometer for impurity identification.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of this important pharmaceutical intermediate. important pharmaceutical intermediate.
References
A Comparative Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and Other Diazaspirocycles for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Diazaspirocycles, with their inherent three-dimensional structures, offer attractive properties for modulating biological targets. This guide provides a comparative analysis of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate against other relevant diazaspirocycles, namely tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. The information presented herein is intended to aid in the selection of appropriate scaffolds for specific drug discovery programs.
Introduction to Diazaspirocycles in Medicinal Chemistry
Diazaspirocycles are a class of heterocyclic compounds characterized by two rings sharing a single carbon atom, with at least one nitrogen atom in each ring. Their rigid, non-planar structures provide a unique three-dimensional arrangement of substituents, which can lead to improved target affinity, selectivity, and pharmacokinetic properties compared to their linear or monocyclic counterparts. The N-tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for further synthetic elaboration, making these scaffolds versatile building blocks in medicinal chemistry.
This guide focuses on a comparative evaluation of the following N-Boc protected diazaspirocycles:
-
This compound: A scaffold featuring a four-membered azetidine ring fused to a six-membered piperidine ring.
-
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A more compact scaffold consisting of two fused four-membered azetidine rings.
-
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: A scaffold containing a four-membered azetidine ring fused to a five-membered pyrrolidine ring.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for these specific N-Boc protected diazaspirocycles is limited in the public domain, computed values provide a useful preliminary comparison.
| Property | This compound | Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate |
| Molecular Weight ( g/mol ) | 226.32 | 198.26 | 212.29 |
| Calculated logP | 1.1 | 0.3 | 0.7 |
| Calculated pKa (Strongest Basic) | 9.8 | 9.5 | 9.7 |
Note: Calculated values are sourced from PubChem and are intended for comparative purposes. Experimental verification is highly recommended.
Synthesis and Functionalization
The synthetic accessibility of a scaffold is a key consideration for its practical application in drug discovery. The N-Boc protected diazaspirocycles discussed here can be prepared through multi-step synthetic sequences.
General Synthetic Workflow
The synthesis of these diazaspirocycles often involves the construction of a quaternary carbon center and subsequent ring closures. A representative workflow is depicted below.
Caption: A generalized synthetic workflow for diazaspirocycles.
Experimental Protocols
Synthesis of this compound (Illustrative)
A common strategy for the synthesis of the 2,6-diazaspiro[3.5]nonane core involves the construction of a suitably substituted piperidine precursor followed by the formation of the azetidine ring. A detailed, multi-step synthesis has been reported in the literature, often starting from commercially available materials. The final step typically involves the protection of one of the nitrogen atoms with a Boc group.
Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
The synthesis of the 2,6-diazaspiro[3.3]heptane scaffold has been described via several routes. One common method involves the double cyclization of a pentaerythritol-derived precursor. The introduction of the Boc protecting group can be achieved selectively on one of the nitrogen atoms.
Synthesis of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
The synthesis of the 2,6-diazaspiro[3.4]octane core can be accomplished through various synthetic strategies, often involving the formation of a substituted pyrrolidine ring followed by the construction of the azetidine ring.
Biological Applications and Performance Comparison
While direct comparative biological data for the parent N-Boc protected scaffolds is scarce, the utility of these diazaspirocycles can be inferred from the biological activities of their derivatives.
This compound Derivatives:
Derivatives of the 2,7-diazaspiro[3.5]nonane core have been investigated as potent covalent inhibitors of KRAS G12C, a key oncogenic driver.[1] In this context, the diazaspiro[3.5]nonane moiety serves as a rigid scaffold to orient the reactive acrylamide group towards the target cysteine residue. Additionally, 7-azaspiro[3.5]nonane derivatives have been explored as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis.[2]
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Derivatives:
The compact and rigid 2,6-diazaspiro[3.3]heptane scaffold has been utilized as a piperazine bioisostere. In a study exploring ligands for the σ2 receptor, replacement of a piperazine moiety with a diazaspiro[3.3]heptane core was investigated, although it resulted in a loss of affinity in that particular series.[3] This highlights the importance of context-specific evaluation of these scaffolds.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Derivatives:
A novel diazaspiro[3.4]octane series was identified from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for malaria. This scaffold demonstrated activity against multiple stages of the parasite's lifecycle, making it an attractive starting point for the development of new antimalarial agents.
Logical Relationship of Scaffold Selection
The choice of a particular diazaspirocycle will depend on the specific requirements of the drug discovery program, including the desired vectorality of substituents and the overall physicochemical properties of the final molecule.
Caption: Key considerations in diazaspirocycle scaffold selection.
Conclusion
This compound and its related diazaspirocyclic counterparts offer a rich design space for medicinal chemists. The choice between a [3.5]nonane, [3.3]heptane, or [3.4]octane system will be dictated by the specific structural and physicochemical requirements of the therapeutic target and the desired ADME properties. While computed data provides a useful starting point for comparison, the generation of robust experimental data for these scaffolds is crucial for making informed decisions in drug discovery programs. The synthetic accessibility of these scaffolds, coupled with their unique three-dimensional architectures, ensures their continued importance as valuable building blocks for the development of next-generation therapeutics.
References
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
Alternative building blocks to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional scaffolds is paramount for the development of next-generation therapeutics. Spirocyclic systems, particularly diazaspiroalkanes, have garnered significant attention due to their ability to impart desirable physicochemical and pharmacokinetic properties to drug candidates. This guide provides a comprehensive comparison of constitutional isomers of this compound, offering a valuable resource for scaffold selection in drug design.
This report details the physicochemical properties, metabolic stability, and cell permeability of this compound and its key alternatives: Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, and Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. The data presented herein is based on a combination of experimental findings from scientific literature and computational predictions.
Physicochemical Properties: A Quantitative Comparison
The fundamental physicochemical properties of a scaffold are critical determinants of its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental properties for the parent this compound and its alternatives.
| Property | This compound | Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate |
| Molecular Formula | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molecular Weight ( g/mol ) | 226.32[1] | 226.32 | 226.32 | 226.32 |
| Predicted XLogP3 | 1.1[1] | 1.1 | 1.1 | 1.2 |
| Topological Polar Surface Area (Ų) | 41.6[1] | 41.6 | 41.6 | 41.6 |
| Predicted pKa (strongest basic) | Data not available | Data not available | Data not available | Data not available |
| Aqueous Solubility | Requires experimental determination | Requires experimental determination | Requires experimental determination | Requires experimental determination |
Key Observations:
-
All four isomers share the same molecular formula and weight, making them true constitutional isomers.
-
The predicted lipophilicity (XLogP3) and topological polar surface area (TPSA) are identical for the 2,6- and both 2,7-isomers, and very similar for the 2,5-isomer. This suggests that the position of the nitrogen atoms and the Boc-protecting group has a minimal impact on these calculated properties.
-
Experimental determination of pKa and aqueous solubility is crucial for a more definitive comparison of these scaffolds.
In Vitro Performance: Metabolic Stability and Cell Permeability
The in vitro performance of these building blocks when incorporated into larger molecules is a critical aspect of their evaluation. While direct head-to-head comparative studies are limited, the following sections outline the standard experimental protocols to assess their metabolic stability and cell permeability, key indicators of in vivo behavior.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s. Higher metabolic stability generally leads to a longer in vivo half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method for determining the metabolic stability of a test compound.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration.
-
Cell Permeability
Cell permeability is a measure of a compound's ability to cross biological membranes, a critical factor for oral absorption and distribution to target tissues. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol describes a standard procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Permeability: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-B and B-A directions using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Pₐₚₚ (B-A) by the Pₐₚₚ (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the metabolic stability and cell permeability assays.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the Caco-2 cell permeability assay.
Conclusion and Future Directions
The constitutional isomers of this compound present a compelling set of alternative building blocks for drug discovery. Their subtle structural differences have the potential to significantly impact key drug-like properties. While computational predictions suggest similarities in lipophilicity and polarity, experimental validation is essential for a definitive comparison.
Researchers are encouraged to synthesize and evaluate these isomers in parallel to generate robust, head-to-head comparative data. The experimental protocols provided in this guide offer a standardized framework for such investigations. By systematically exploring the structure-activity and structure-property relationships within this class of diazaspiro[3.5]nonanes, the scientific community can unlock their full potential in the design of novel and effective therapeutics. The choice of a specific isomer will ultimately depend on the desired properties for a particular drug target and the empirical data generated through these comparative studies.
References
Scant Evidence of Biological Activity for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Derivatives in Public Domain
An extensive review of scientific literature and patent databases reveals a significant lack of publicly available information on the specific biological activities of derivatives of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate. While this chemical scaffold is recognized as a valuable building block in medicinal chemistry, detailed studies providing quantitative biological data, experimental protocols, or insights into signaling pathways for its derivatives are not readily accessible.
The 2,6-diazaspiro[3.5]nonane framework is a rigid, three-dimensional structure that is of interest to drug discovery programs. The presence of a tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms of the parent compound allows for selective chemical modifications at the other nitrogen, making it a versatile starting point for the synthesis of diverse chemical libraries.
Despite its potential, the primary role of this compound in published research appears to be as an intermediate for the synthesis of more complex molecules, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
While direct biological data for the requested scaffold's derivatives is unavailable, related diazaspiroalkane structures have been investigated for various therapeutic applications. For instance, patent literature suggests that the isomeric 2,7-diazaspiro[3.5]nonane scaffold has been explored for the development of CCR5 receptor antagonists. This indicates the potential for diazaspiro structures to interact with biological targets such as G-protein coupled receptors (GPCRs). However, this does not provide concrete comparative data for the specific derivatives of the 2,6-diazaspiro[3.5]nonane core.
Hypothetical Drug Discovery and Evaluation Workflow
Given the absence of specific data, a generalized workflow is presented below to illustrate the typical process that would be followed to synthesize, screen, and characterize the biological activity of novel derivatives of this compound.
Caption: A generalized workflow for the discovery and characterization of bioactive chemical compounds.
Conclusion
The current body of public scientific knowledge does not contain the specific information required to construct a detailed comparison guide on the biological activity of this compound derivatives. The available information strongly suggests that this chemical scaffold is primarily utilized as a synthetic intermediate. It is plausible that detailed biological activity data for derivatives of this compound exists within proprietary databases of pharmaceutical and biotechnology companies, but it has not been disclosed in the public domain. Therefore, any research group interested in the therapeutic potential of this compound class would need to initiate their own discovery and development program.
Spectroscopic Showdown: A Comparative Analysis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate Isomers
A detailed spectroscopic comparison of the constitutional isomers, tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences provide clear markers for the unambiguous identification of each isomer, a critical aspect in the fields of medicinal chemistry and drug development where precise molecular architecture is paramount.
This guide presents a comprehensive comparison of the spectroscopic data for these two key isomers. The data has been compiled from various sources and is presented to aid researchers in the identification and characterization of these important synthetic building blocks.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the two isomers.
| Spectroscopic Data | This compound | Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate |
| ¹H NMR (CDCl₃, 500 MHz) | δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 9H) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5 | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| IR (film, cm⁻¹) | 2696, 2874, 1869, 1478, 1454, 1391, 1364, 1251, 1168, 1116, 1100, 913, 875, 772, 725 | 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 |
| HRMS (ESI-TOF) [M+Na]⁺ | Calculated for C₁₂H₂₂N₂O₂Na: Not explicitly found for this isomer, a related chloro-derivative had a calculated m/z of 270.12313. | Not explicitly found for this isomer, a related compound had a calculated m/z of 334.23527 for [M+Na]⁺. |
Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The general experimental protocols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1] Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer using a thin film method.[1] The absorption frequencies are reported in wavenumbers (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] The mass-to-charge ratio (m/z) is reported for the sodium adduct ([M+Na]⁺).
Experimental Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of the diazaspiro[3.5]nonane isomers.
Figure 1. Workflow for Spectroscopic Comparison.
Conclusion
The distinct spectroscopic signatures of this compound and tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate allow for their clear differentiation. The differences in chemical shifts in both ¹H and ¹³C NMR spectra, coupled with unique vibrational modes in their IR spectra, provide a robust analytical toolkit for researchers. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these versatile chemical building blocks.
References
A Comparative Analysis of the Reactivity of N-Boc Protected Spirocyclic Diamines
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic diamines are increasingly sought-after scaffolds in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel interactions with biological targets. The selective functionalization of these diamines is crucial for synthesizing diverse compound libraries for drug discovery. This guide provides a comparative overview of the reactivity of various N-Boc (tert-butoxycarbonyl) protected spirocyclic diamines in common N-acylation and N-alkylation reactions. The data presented is compiled from various sources, and while direct head-to-head comparisons under identical conditions are limited in the literature, this guide aims to provide a useful summary of available experimental results.
Reactivity Comparison in N-Acylation and N-Alkylation Reactions
The following table summarizes the reaction conditions and yields for N-acylation and N-alkylation of several mono-N-Boc protected spirocyclic diamines. It is important to note that the reaction conditions may vary between different studies, which can influence the observed yields.
| Spirocyclic Diamine Core | Reagent | Reaction Type | Conditions | Yield (%) | Reference |
| 2,6-Diazaspiro[3.3]heptane | 1-bromo-2-methylbenzene, Pd₂(dba)₃, (±)-BINAP, KOtBu | N-Arylation | Toluene, 100 °C, 21 h | 97 | [1] |
| 1-bromo-4-(trifluoromethyl)benzene, Pd₂(dba)₃, (±)-BINAP, KOtBu | N-Arylation | Toluene, 100 °C, 21 h | 63 | [1] | |
| 4,7-Diazaspiro[2.5]octane | Di-tert-butyl dicarbonate (Boc)₂O, NaOH | N-Acylation | EtOH, rt, 13 h | 73 | [2] |
| 1,7-Diazaspiro[3.5]nonane | Di-tert-butyl dicarbonate (Boc)₂O | N-Acylation | Dichloromethane, 25 °C, 12 h | Not specified | [3] |
| 2,7-Diazaspiro[4.5]decane | PROTAC linker precursor | N-Acylation | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on procedures reported in the literature and may require optimization for specific substrates.
General Procedure for N-Arylation of tert-Butyl 6-amino-2,6-diazaspiro[3.3]heptane-2-carboxylate[1]
This procedure describes a palladium-catalyzed cross-coupling reaction for the N-arylation of a mono-Boc protected spirocyclic diamine.
Materials:
-
tert-Butyl 6-amino-2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt
-
Aryl bromide (e.g., 1-bromo-2-methylbenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)
-
Potassium tert-butoxide (KOtBu)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried reaction tube, add the tert-butyl 6-amino-2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate salt (1.1 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.01-0.025 equiv), and (±)-BINAP (0.03-0.075 equiv).
-
Add anhydrous toluene to the reaction tube, followed by triethylamine (5 drops) and potassium tert-butoxide (3.0 equiv).
-
Seal the reaction tube and heat the mixture at 100 °C for 21 hours.
-
After cooling to room temperature, the reaction mixture is purified by flash chromatography on silica gel to afford the desired N-aryl product.
General Procedure for N-Acylation (Boc-protection) of a Spirocyclic Diamine[2]
This protocol outlines the N-acylation of a spirocyclic diamine with di-tert-butyl dicarbonate to yield the mono-Boc protected product.
Materials:
-
Spirocyclic diamine (e.g., 4,7-diazaspiro[2.5]octane)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
Procedure:
-
In a three-necked round-bottom flask, dissolve the spirocyclic diamine in ethanol.
-
Control the temperature to below 30 °C and slowly add sodium hydroxide.
-
Cool the mixture to below 5 °C and add di-tert-butyl dicarbonate dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 13 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tert-butyl protected spirocyclic diamine.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis and functionalization of N-Boc protected spirocyclic diamines.
Caption: General workflow for the synthesis of a mono-N-Boc protected spirocyclic diamine.
Caption: General workflows for N-acylation and N-alkylation of a mono-N-Boc protected spirocyclic diamine.
Conclusion
The selective functionalization of the free amine in mono-N-Boc protected spirocyclic diamines allows for the synthesis of a wide array of derivatives. While the reactivity can be influenced by the specific ring system and reaction conditions, N-acylation and N-alkylation are generally high-yielding transformations. The provided protocols offer a starting point for the synthesis of novel spirocyclic diamine derivatives for applications in drug discovery and development. Further systematic studies are needed to provide a more direct comparison of the reactivity of different spirocyclic scaffolds.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 3. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Navigating Stability: A Comparative Guide to In Vitro Assays for 2,6-Diazaspiro[3.5]nonane-Containing Compounds
For researchers, scientists, and drug development professionals, the stability of a drug candidate is a critical determinant of its therapeutic potential. The 2,6-diazaspiro[3.5]nonane moiety has emerged as a promising scaffold in medicinal chemistry, often utilized to enhance the physicochemical properties of compounds, including their metabolic stability. This guide provides a comparative overview of the in vitro stability of compounds incorporating this spirocyclic system, presenting supporting experimental data and detailed methodologies for key assays.
The inherent three-dimensional nature of spirocyclic scaffolds like 2,6-diazaspiro[3.5]nonane is thought to contribute to improved metabolic stability compared to more conventional, conformationally flexible moieties such as piperazine. By locking the conformation of a molecule, these rigid structures can limit interactions with metabolic enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.
Metabolic Stability: A Head-to-Head Look
Metabolic stability, typically assessed in liver microsomes or hepatocytes, is a crucial parameter in early drug discovery. It provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). Key metrics derived from these assays are the half-life (t1/2) and intrinsic clearance (CLint).
Here, we present a table summarizing representative metabolic stability data for a compound featuring a polar spirocyclic amine, which can be considered analogous to the 2,6-diazaspiro[3.5]nonane scaffold, and compare it with typical values observed for piperazine-containing compounds from the broader medicinal chemistry literature.
Table 1: Comparative Metabolic Stability in Liver Microsomes
| Moiety | Compound Example | System | Intrinsic Clearance (CLint) (μL/min/mg protein) | Half-life (t1/2) (min) |
| Polar Spirocyclic Amine | MPS1 Inhibitor (Compound 41) | Human Liver Microsomes | < 26 | > 27 |
| Mouse Liver Microsomes | < 45 | > 15 | ||
| Piperazine | Representative CNS Agent | Human Liver Microsomes | 50 - 150 | 5 - 14 |
| Representative Kinase Inhibitor | Human Liver Microsomes | > 200 | < 3.5 |
Note: Data for the polar spirocyclic amine is derived from a specific study[1]. Data for piperazine-containing compounds are representative values from the medicinal chemistry literature and are intended for illustrative comparison.
The data suggests that compounds incorporating a polar spirocyclic moiety can exhibit significantly lower intrinsic clearance and a correspondingly longer half-life in liver microsomes compared to many piperazine-containing counterparts, indicating enhanced metabolic stability.
Broader Stability Profile: Plasma and Chemical Stability
Beyond metabolic degradation in the liver, the stability of a compound in plasma and across a range of pH values is critical for its viability as a drug.
Plasma Stability: This assay assesses a compound's susceptibility to hydrolysis by plasma esterases and other enzymes. A high plasma stability is generally desirable for systemically acting drugs.
Chemical Stability: Evaluated at different pH values (typically from acidic to basic), this assay determines a compound's intrinsic chemical stability and can predict its stability in the gastrointestinal tract and in formulation.
While specific quantitative data for 2,6-diazaspiro[3.5]nonane-containing compounds in these assays is sparse in publicly available literature, the inherent chemical robustness of the saturated heterocyclic rings in this scaffold suggests a generally favorable stability profile.
Table 2: General Stability Profile Comparison
| Assay Type | 2,6-Diazaspiro[3.5]nonane Moiety (Expected) | Piperazine Moiety (General Trend) |
| Plasma Stability | Generally stable | Stability can be variable, susceptible to metabolism depending on substituents. |
| Chemical (pH) Stability | Generally stable across a wide pH range | Generally stable, but can be susceptible to degradation under harsh acidic or basic conditions. |
Experimental Protocols
To ensure the reproducibility and accuracy of in vitro stability data, standardized and detailed experimental protocols are essential. Below are methodologies for the key assays discussed.
Microsomal Stability Assay Protocol
Objective: To determine the metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard solution
-
Acetonitrile (for reaction termination)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Hepatocyte Stability Assay Protocol
Objective: To assess the metabolic stability of a test compound in intact liver cells, capturing both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte culture medium
-
Test compound stock solution
-
Internal standard solution
-
Acetonitrile
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of hepatocytes in culture medium.
-
Dispense the hepatocyte suspension into a 96-well plate.
-
Add the test compound to the wells.
-
Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.
-
At designated time points, collect aliquots and terminate the metabolic activity with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet cell debris and proteins.
-
Analyze the supernatant using LC-MS/MS.
Data Analysis:
-
Similar to the microsomal stability assay, calculate the percentage of compound remaining, t1/2, and CLint. The CLint is typically normalized to the number of hepatocytes (e.g., μL/min/10^6 cells).
Plasma Stability Assay Protocol
Objective: To evaluate the stability of a test compound in plasma.
Materials:
-
Pooled plasma (human, rat, mouse, etc.)
-
Test compound stock solution
-
Internal standard solution
-
Acetonitrile
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Thaw plasma and bring to 37°C.
-
Add the test compound to the plasma.
-
Incubate at 37°C.
-
At various time points, take aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis:
-
Calculate the percentage of the compound remaining over time and determine the half-life (t1/2) in plasma.
Chemical Stability (pH) Assay Protocol
Objective: To determine the stability of a test compound in aqueous solutions at different pH values.
Materials:
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)
-
Test compound stock solution
-
Internal standard solution
-
Acetonitrile
-
HPLC vials or 96-well plates, incubator, LC-MS/MS or HPLC-UV system
Procedure:
-
Prepare solutions of the test compound in each buffer.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At specified time intervals, take samples and quench any potential degradation by dilution with a suitable solvent (e.g., mobile phase or acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent compound.
Data Analysis:
-
Plot the concentration of the compound as a function of time for each pH condition to determine the degradation rate and half-life.
Visualizing the Workflow
To provide a clear overview of the process for evaluating compound stability, the following diagram illustrates a typical experimental workflow.
References
Validating the Synthesis of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: A Comparative Guide to Independent Replication
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate and its alternatives. Detailed experimental data, methodologies, and visual workflows are presented to support independent replication and evaluation.
The spirocyclic diamine scaffold is a cornerstone in modern medicinal chemistry, offering a rigid three-dimensional structure that can serve as a bioisosteric replacement for common motifs like piperazine and piperidine. Among these, this compound is a valuable building block for the synthesis of novel therapeutic agents. This guide details a validated synthesis for this compound and compares it with alternative diazaspirocycles to aid in the selection of appropriate scaffolds for drug discovery programs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of this compound and two alternative diazaspirocycles. This allows for a direct comparison of their efficiency and complexity.
| Parameter | This compound | Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Alternative 1) | Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (Alternative 2) |
| Number of Steps | 7 | 6 | 7 |
| Overall Yield | ~53% (up to debenzylation) | 26% | Not explicitly stated, but individual step yields are high |
| Starting Materials | Commercially available | Commercially available | Commercially available |
| Key Reactions | Enolate acylation, nosyl protection/deprotection, cyclization, hydrogenolysis | Enolate acylation, nosyl protection/deprotection, cyclization | Michael addition, reduction, tosylation, cyclization, reduction, Boc protection, debenzylation |
| Purification | Column chromatography | Column chromatography | Column chromatography, recrystallization |
Experimental Protocols
Detailed methodologies for the synthesis of the target compound and a key alternative are provided below.
Synthesis of this compound
The synthesis of the target molecule is based on the work of Orain et al. (2015), which describes the first synthesis of an orthogonally protected 2,6-diazaspiro[3.5]nonane.[1] The final debenzylation step is a standard procedure.
Step 1-6: Synthesis of 2-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane
A detailed six-step synthesis with an overall yield of 53% is described by Orain and colleagues.[1]
Step 7: Hydrogenolytic Debenzylation to Yield this compound
To a solution of 2-Boc-6-benzyl-2,6-diazaspiro[3.5]nonane in ethanol, 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the final product.
Alternative Synthesis: Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
A seven-step synthesis for this isomer is detailed in patent CN111620869A.[2] The key steps involve a Michael addition, reductions, tosylation for activation, cyclization, and final protecting group manipulations.[2] While a total overall yield is not provided, the yields for individual steps are reported to be high.[2]
Experimental Workflow and Signaling Pathway
To provide a broader context for the application of these compounds, the following diagrams illustrate a representative experimental workflow for synthesis and a relevant biological signaling pathway where such scaffolds are employed.
Caption: Synthetic workflow for this compound.
Derivatives of azaspiro[3.5]nonanes have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The activation of GPR119 initiates a signaling cascade that leads to improved glucose homeostasis.
Caption: GPR119 signaling cascade upon agonist binding.
References
Benchmarking in PROTAC Development: A Comparative Guide to Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate-based Linkers
A Note on Data Availability: As of late 2025, a comprehensive, publicly available dataset directly benchmarking the performance of PROTACs (Proteolysis-Targeting Chimeras) utilizing Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate as a linker against other linker classes remains limited. This guide, therefore, provides a comparative framework based on the established principles of PROTAC design, focusing on the expected performance characteristics of this rigid spirocyclic linker in contrast to more conventional flexible linkers. The experimental protocols and workflows provided are standardized methods for evaluating any PROTAC candidate.
Introduction to PROTAC Linkers and the Role of Rigid Scaffolds
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.
Linkers are broadly categorized as flexible or rigid. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and can offer improved solubility. However, their conformational freedom can sometimes lead to unproductive binding modes. Rigid linkers, such as the this compound scaffold, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The spirocyclic nature of the diazaspiro[3.5]nonane core provides a three-dimensional architecture that can orient the POI and E3 ligase ligands in a defined spatial arrangement.
Qualitative Performance Comparison: Rigid vs. Flexible Linkers
The following table provides a qualitative comparison of the expected properties of PROTACs containing rigid linkers, such as the diazaspiro[3.5]nonane scaffold, versus those with flexible linkers.
| Feature | Rigid Linkers (e.g., this compound) | Flexible Linkers (e.g., PEG, Alkyl Chains) |
| Ternary Complex Formation | May promote a more stable and productive ternary complex due to reduced entropic penalty upon binding. | High flexibility can allow for multiple binding modes, some of which may be non-productive for degradation. |
| Potency (DC50) | Potentially higher potency (lower DC50) if the rigid conformation is optimal for ternary complex formation. | Potency can be high, but optimization of linker length is critical. |
| Selectivity | Conformational rigidity can enhance selectivity for the target protein over off-targets. | May exhibit less selectivity due to the ability to adopt various conformations. |
| Solubility | Can be a challenge; may require incorporation of polar functional groups to improve aqueous solubility. | PEG linkers generally improve solubility. Alkyl chains are more hydrophobic. |
| Cell Permeability | Can be favorable due to the potential for intramolecular hydrogen bonding and reduced polar surface area in certain conformations. | Generally good, especially for PEG linkers, but can be influenced by overall molecular properties. |
| Synthesis | Often more synthetically challenging and may require multi-step syntheses. | Generally more straightforward and synthetically accessible. |
| Metabolic Stability | The rigid core is often more resistant to metabolic degradation. | Can be susceptible to metabolism, particularly longer, more flexible chains. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of any PROTAC, including those with a this compound-based linker.
Western Blotting for Target Protein Degradation
This is the standard method for quantifying the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an indication of a PROTAC's passive cell permeability.
Protocol:
-
Plate Preparation:
-
Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe).
-
Visualizations
The following diagrams illustrate the key processes involved in PROTAC action and evaluation.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The this compound linker represents a class of rigid scaffolds with the potential to confer desirable properties to PROTACs, including enhanced potency and selectivity. However, the rational design of PROTACs remains a complex challenge, and the optimal linker is highly dependent on the specific target protein and E3 ligase pair. While the principles of medicinal chemistry suggest potential advantages for such rigid linkers, the lack of direct, publicly available comparative data underscores the need for further research in this area. The generation and publication of head-to-head studies comparing this and other novel rigid linkers against established flexible linkers will be invaluable for advancing the field of targeted protein degradation.
Safety Operating Guide
Proper Disposal of Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the procedural, step-by-step guidance for the disposal of this compound and its contaminated packaging, targeting researchers, scientists, and drug development professionals.
Hazard and Safety Information
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[3] Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
- Properly label all waste containers with the chemical name: "this compound".
- Segregate waste containing this compound from other laboratory waste streams to await disposal.
2. Packaging of Waste:
- Unused Product and Residues: Keep the compound in its original or a compatible, tightly sealed container.
- Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers, should be treated as hazardous waste.[3]
- Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
- Place all contaminated solid waste into a suitable, labeled, and sealed container.
3. Engagement of a Licensed Waste Disposal Service:
- It is imperative to contact and contract with a licensed professional waste disposal company.[3][4]
- Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and a full inventory of the waste.
- Schedule a pickup for the segregated and properly packaged waste.
4. Recommended Disposal Method:
- The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and minimizes environmental release.
- Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]
5. Documentation:
- Maintain detailed records of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Disclaimer: An official Safety Data Sheet (SDS) for Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other diazaspirononane derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is intended to build trust by providing value beyond the product itself, ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting Solid Compound | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of aerosolization. | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure. | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A face shield is recommended. | Work should be conducted in a certified chemical fume hood. | Disposable, solid-front, fluid-resistant lab coat with tight cuffs. |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield. | Fit-tested N95 or higher respirator, as determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. Chemical-resistant boots or disposable shoe covers. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Lab coat. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step guidance outlines the key procedures.
Experimental Workflow and Safety Protocols
Caption: Workflow for Handling Hazardous Chemicals
Detailed Methodologies
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Prevent contact with skin and eyes by wearing appropriate PPE.[1][4]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Protect containers from physical damage and inspect regularly for leaks.[1]
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[5]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[1]
-
For dry spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1][5]
-
For wet spills, absorb with an inert material and place in a sealed container for disposal.[1]
-
Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[1]
Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Chemical waste should be collected in labeled, sealed containers.
-
It is recommended to use a licensed professional waste disposal service for the disposal of this material.[5]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[5]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][5]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[1][5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3][5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
